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  • Product: Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
  • CAS: 40195-35-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 1-(trimethylsilyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, a versatile building block in modern or...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, a versatile building block in modern organic synthesis. The document delves into its chemical and physical properties, spectroscopic signature, synthesis, and reactivity. Particular emphasis is placed on its potential applications in medicinal chemistry and drug development, stemming from the unique characteristics of the silyl-substituted cyclopropane moiety. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.

Introduction: The Significance of Silyl-Substituted Cyclopropanes

Cyclopropane rings are prevalent structural motifs in a vast array of biologically active molecules and natural products. Their inherent ring strain and unique three-dimensional geometry can impart favorable pharmacological properties, including enhanced metabolic stability and improved binding affinity to biological targets. The introduction of a trimethylsilyl (TMS) group onto the cyclopropane scaffold, as seen in Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, further augments its synthetic utility and modulates its chemical behavior.

The TMS group can serve as a steric director, a removable activating group, or a precursor for further functionalization. This dual functionality makes silyl-substituted cyclopropanes, such as the title compound, highly sought-after intermediates in the construction of complex molecular architectures. This guide aims to provide a detailed understanding of the properties and potential of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate for researchers in the pharmaceutical and chemical sciences.

Physicochemical and Spectroscopic Properties

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, identified by the CAS number 40195-35-5, possesses the molecular formula C8H16O2Si and a molecular weight of 172.30 g/mol [1]. While detailed experimental data on its physical properties are not extensively reported in publicly available literature, its structural analogues and general chemical principles allow for reasonable estimations.

Table 1: Physicochemical Properties of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate

PropertyValueSource
CAS Number 40195-35-5[1]
Molecular Formula C8H16O2Si[1]
Molecular Weight 172.30 g/mol [1]
Appearance Likely a colorless liquidInferred
Boiling Point Not available-
Density Not available-
Spectroscopic Characterization

The structural elucidation of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate relies on a combination of spectroscopic techniques.

The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl group, the methyl ester, and the cyclopropane ring protons. The nine protons of the TMS group will appear as a sharp singlet, typically in the upfield region (around 0 ppm). The three protons of the methyl ester will also present as a singlet, generally between 3.5 and 3.8 ppm. The four protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and cis/trans coupling, with chemical shifts in the range of 0.5 to 1.5 ppm.

The carbon NMR spectrum will provide further structural confirmation. Key expected signals include the carbonyl carbon of the ester (around 170-175 ppm), the methoxy carbon (around 50-55 ppm), the quaternary carbon of the cyclopropane ring attached to the silyl and carboxyl groups, and the two methylene carbons of the cyclopropane ring (typically in the upfield region, sometimes even showing negative chemical shifts)[2]. The carbons of the trimethylsilyl group will appear as a single peak near 0 ppm.

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm-1. Other significant peaks will include C-H stretching vibrations of the alkyl and silyl groups.

Mass spectrometry of trimethylsilyl derivatives often shows characteristic fragmentation patterns[3]. The molecular ion peak ([M]+) at m/z 172 may be observed. A prominent fragment is often the loss of a methyl group from the TMS moiety, resulting in an [M-15]+ ion.

Synthesis of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate

The synthesis of silyl-substituted cyclopropanes can be achieved through several methodologies. A common and effective approach involves the cyclopropanation of a silylated alkene.

General Synthetic Approach: Simmons-Smith Cyclopropanation

A plausible and widely used method for the synthesis of cyclopropanes is the Simmons-Smith reaction or its modifications[4]. This reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.

For the synthesis of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, the starting material would be methyl 2-(trimethylsilyl)acrylate.

Synthesis start Methyl 2-(trimethylsilyl)acrylate reagents CH2I2, Zn-Cu couple (Simmons-Smith Reaction) start->reagents Reaction product Methyl 1-(trimethylsilyl)cyclopropanecarboxylate reagents->product

Caption: General synthetic scheme for Methyl 1-(trimethylsilyl)cyclopropanecarboxylate.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established Simmons-Smith cyclopropanation procedures. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Workflow for Simmons-Smith Cyclopropanation

Workflow A Activate Zinc-Copper Couple B Prepare Reaction Mixture: - Activated Zn-Cu - Anhydrous solvent (e.g., ether) A->B C Add Diiodomethane (CH2I2) dropwise B->C D Add Methyl 2-(trimethylsilyl)acrylate C->D E Reflux the reaction mixture D->E F Quench the reaction (e.g., with saturated NH4Cl solution) E->F G Extract with organic solvent F->G H Dry and concentrate the organic phase G->H I Purify by distillation or chromatography H->I

Caption: Step-by-step workflow for a hypothetical Simmons-Smith synthesis.

Step-by-Step Methodology:

  • Activation of Zinc-Copper Couple: Zinc dust is washed with hydrochloric acid, followed by water, and then treated with a copper(II) sulfate solution to generate the active couple. The activated couple is then washed with acetone and ether and dried under vacuum.

  • Reaction Setup: The activated zinc-copper couple is suspended in a dry, ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Formation of the Carbenoid: A solution of diiodomethane in the same solvent is added dropwise to the zinc-copper suspension. A gentle reflux may be observed, indicating the formation of the organozinc carbenoid, (iodomethyl)zinc iodide.

  • Cyclopropanation: Methyl 2-(trimethylsilyl)acrylate is then added to the reaction mixture.

  • Reaction Progression: The mixture is stirred, typically at reflux, for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Synthetic Applications

The reactivity of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is dictated by the interplay between the strained cyclopropane ring, the electron-withdrawing ester group, and the versatile trimethylsilyl substituent.

Ring-Opening Reactions

Donor-acceptor (D-A) cyclopropanes, a class to which this molecule belongs, are known to undergo a variety of ring-opening reactions, often promoted by Lewis or Brønsted acids[5][6][7][8]. The trimethylsilyl group can influence the regioselectivity and stereoselectivity of these ring-opening processes. For instance, treatment with a Lewis acid can facilitate nucleophilic attack at one of the cyclopropane carbons, leading to the formation of functionalized acyclic compounds. The silicon atom can stabilize an adjacent carbocation (β-silicon effect), potentially directing the outcome of the reaction.

RingOpening start Methyl 1-(trimethylsilyl)cyclopropanecarboxylate reagents Lewis Acid (e.g., TiCl4) Nucleophile (Nu-) start->reagents Reaction product Ring-Opened Product reagents->product

Caption: General representation of a Lewis acid-mediated ring-opening reaction.

Desilylation Reactions

The trimethylsilyl group can be selectively removed under various conditions, most commonly using fluoride ion sources such as tetrabutylammonium fluoride (TBAF). This desilylation can generate a carbanion at the C1 position, which can then be trapped by an electrophile. This provides a pathway to a variety of 1-substituted methyl cyclopropanecarboxylates.

Applications in Drug Discovery

The cyclopropane motif is a valuable "bioisostere" for gem-dimethyl groups and other functionalities in drug molecules, often leading to improved metabolic stability and potency[5][9]. Methyl 1-(trimethylsilyl)cyclopropanecarboxylate serves as a versatile starting material for the synthesis of more complex cyclopropane-containing scaffolds for incorporation into drug candidates. The ability to perform ring-opening, desilylation, and further functionalization reactions makes it a powerful tool for generating molecular diversity in drug discovery programs.

Safety and Handling

While a specific, detailed safety data sheet for Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is not widely available, information can be inferred from related compounds and general laboratory safety principles[10]. It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be a flammable liquid and should be stored away from heat, sparks, and open flames. Incompatible materials may include strong oxidizing agents and strong bases.

Conclusion

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a strained cyclopropane ring, an activating ester group, and a versatile trimethylsilyl substituent allows for a wide range of chemical transformations. This guide has provided an overview of its known and predicted properties, a general synthetic strategy, and an outline of its potential reactivity. Further research into the specific reaction pathways and applications of this compound is warranted and will undoubtedly uncover new avenues for the construction of complex and biologically relevant molecules.

Sources

Exploratory

Synthesis and Mechanistic Evaluation of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate: A Technical Guide

Introduction & Synthetic Significance Methyl 1-(trimethylsilyl)cyclopropanecarboxylate (CAS No. 40195-35-5) is a highly specialized building block utilized extensively in advanced organic synthesis, particularly in the c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Significance

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate (CAS No. 40195-35-5) is a highly specialized building block utilized extensively in advanced organic synthesis, particularly in the construction of donor-acceptor cyclopropanes and complex pharmaceutical intermediates[1]. The molecule features a highly strained three-membered carbocycle substituted with both an electron-withdrawing methyl ester and a sterically demanding, electron-donating trimethylsilyl (TMS) group on the same carbon. This geminal push-pull substitution pattern imparts unique reactivity, enabling ring-opening homo-Michael additions and precise cycloadditions[2].

This whitepaper provides a comprehensive, self-validating protocol for the synthesis of this compound via the direct α-silylation of methyl cyclopropanecarboxylate, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale and Causality

The synthesis hinges on the generation of a cyclopropanecarboxylate enolate. Historically, enolates incorporating a cyclopropane ring were considered difficult to access due to the inherent strain and propensity for ring-opening[2]. The successful execution of this reaction requires strict adherence to specific kinetic and thermodynamic controls:

  • Base Selection (LDA): Lithium diisopropylamide (LDA) is strictly required for this transformation. With a pKa of ~36, LDA ensures quantitative, irreversible deprotonation of the α-proton (pKa ~24). More importantly, its massive steric bulk (due to the diisopropyl groups) completely suppresses unwanted nucleophilic acyl substitution at the methyl ester carbonyl, a common side reaction with less hindered bases[3].

  • Cryogenic Temperature Control (-78 °C): The deprotonation and subsequent trapping must be conducted at -78 °C. Cyclopropyl enolates are highly reactive and prone to decomposition or self-condensation at elevated temperatures. Maintaining cryogenic conditions stabilizes the lithium enolate intermediate kinetically.

  • Electrophilic Trapping and Regioselectivity: Trimethylsilyl chloride (TMSCl) is introduced as the electrophile. While acyclic ester enolates typically undergo O-silylation to form silyl ketene acetals due to the hard nature of the enolate oxygen, the unique steric constraints of the cyclopropyl system, combined with thermodynamic equilibration during the warming phase, drive the formation of the more stable C-silylated product[2].

Mechanism A Methyl cyclopropanecarboxylate B LDA / THF (-78 °C) A->B Deprotonation C Lithium Enolate Intermediate B->C D TMSCl Addition C->D Electrophilic Trapping E Methyl 1-(trimethylsilyl) cyclopropanecarboxylate D->E C-Silylation

Caption: Mechanistic pathway of the LDA-mediated α-silylation of methyl cyclopropanecarboxylate.

Experimental Protocol: Self-Validating Workflow

The following step-by-step methodology provides a robust, reproducible system for synthesizing Methyl 1-(trimethylsilyl)cyclopropanecarboxylate.

Reagents Required:

  • Methyl cyclopropanecarboxylate (1.0 equiv)

  • Diisopropylamine (1.1 equiv, freshly distilled over CaH₂)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

  • Trimethylsilyl chloride (TMSCl, 1.2 equiv, freshly distilled over CaH₂)

  • Anhydrous Tetrahydrofuran (THF, distilled over Na/benzophenone)

Step-by-Step Procedure:

  • Preparation of LDA: To an oven-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add anhydrous THF (0.5 M relative to the starting material) and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi via syringe. Remove the cooling bath and stir for 30 minutes at 0 °C to ensure the complete formation of LDA, then re-cool the system strictly to -78 °C[3].

  • Enolate Formation: Slowly add methyl cyclopropanecarboxylate (neat or as a 1 M THF solution) down the inner wall of the flask over 15 minutes. This slow addition prevents localized exothermic heating that could degrade the enolate. Stir the reaction mixture at -78 °C for 1 hour[2].

  • Electrophilic Silylation: Add TMSCl dropwise to the enolate solution at -78 °C. The reaction mixture should remain clear.

  • Maturation and Quenching: Allow the reaction mixture to slowly warm to room temperature over a period of 2 to 3 hours. This warming phase is critical for driving the thermodynamic preference toward C-silylation. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) to neutralize any remaining LDA and hydrolyze unreacted TMSCl.

  • Workup and Isolation: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude pale-yellow oil via fractional vacuum distillation to yield pure Methyl 1-(trimethylsilyl)cyclopropanecarboxylate as a colorless liquid[1].

Workflow Step1 Step 1: LDA Generation Diisopropylamine + n-BuLi in THF (-78 °C to 0 °C) Step2 Step 2: Enolate Formation Add Methyl cyclopropanecarboxylate (-78 °C, 1 h) Step1->Step2 Step3 Step 3: Silylation Add TMSCl dropwise (-78 °C) Step2->Step3 Step4 Step 4: Maturation Warm to Room Temperature (2-3 h) Step3->Step4 Step5 Step 5: Quench & Workup Sat. NH4Cl, Ether Extraction, Dry over Na2SO4 Step4->Step5 Step6 Step 6: Purification Vacuum Distillation Step5->Step6

Caption: Experimental workflow for synthesizing Methyl 1-(trimethylsilyl)cyclopropanecarboxylate.

Quantitative Data: Optimization of α-Silylation

To ensure maximum yield and purity, specific reaction parameters must be strictly controlled. The following table summarizes the causal relationship between these parameters and the expected outcome of the synthesis.

Reaction ParameterConditionMechanistic Rationale / CausalityExpected Yield (%)
Base Selection LDANon-nucleophilic, strong base; quantitatively deprotonates without ester attack.85 - 90%
Base Selection NaOMe or NEt₃Insufficient pKa; leads to transesterification or complete starting material recovery.< 5%
Temperature -78 °C to RTStabilizes the highly reactive enolate; warming drives thermodynamic C-silylation.85 - 90%
Temperature 0 °C (During Addition)Causes rapid enolate decomposition, self-condensation, and ring-opening.< 30%
Solvent System Pure THFSolvates the lithium cation effectively, promoting tight ion-pair reactivity.85 - 90%

References

  • [1] 1-(Trimethylsilyl) | Sigma-Aldrich: Methyl 1-(Trimethylsilyl)cyclopropanecarboxylate. Sigma-Aldrich.

  • [3] Practical Short Synthesis of 1β‐Methylcarbapenem Utilizing a New Procedure. ResearchGate.

  • [2] Donor–Acceptor Cyclopropanes in Organic Synthesis. DOKUMEN.PUB.

Sources

Foundational

A Senior Application Scientist's Technical Guide to Methyl 1-(trimethylsilyl)cyclopropanecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical overview of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, a specialized building block of signific...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, a specialized building block of significant interest in modern medicinal chemistry and organic synthesis. We will move beyond a simple recitation of facts to explore the underlying chemical principles that make this reagent valuable, discuss its strategic applications, and provide robust, field-tested protocols for its synthesis and handling.

Introduction: The Strategic Value of a Strained Ring

At its core, Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is a functionalized cyclopropane. The cyclopropyl moiety is an increasingly vital component in drug design, often referred to as a "bioisostere" for gem-dimethyl or carbonyl groups.[1] Its rigid, three-membered ring structure imparts unique conformational constraints on a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the high s-character of its C-C bonds contributes to metabolic stability, a critical parameter in drug development.[2][3]

The addition of a trimethylsilyl (TMS) group at the C1 position, alongside a reactive methyl ester, transforms this simple carbocycle into a highly versatile synthetic intermediate. The TMS group can serve as a stable, lipophilic substituent or as a handle for more complex chemical transformations, while the ester provides a direct route to amides, acids, and other functional groups common in pharmaceutically active compounds.[4]

Compound Identification and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful experimentation. The key identifiers and characteristics of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate are summarized below.

PropertyValueSource
Chemical Name Methyl 1-(trimethylsilyl)cyclopropanecarboxylateN/A
Synonyms Cyclopropanecarboxylic acid, 1-(trimethylsilyl)-, methyl ester[5]
CAS Number 40195-35-5 [5]
Molecular Formula C₈H₁₆O₂Si[5]
Molecular Weight 172.30 g/mol [5]
Appearance Expected to be a colorless liquidInferred

Synthesis and Mechanistic Rationale

While numerous methods exist for forming cyclopropane rings, the synthesis of a quaternary, silicon-substituted center requires a carefully considered approach.[2][6] A highly effective and logical strategy is the transition-metal-catalyzed cyclopropanation of an appropriate silylated alkene using a diazo compound. Specifically, the reaction of methyl 2-(trimethylsilyl)acrylate with diazomethane, catalyzed by a copper or rhodium complex, presents a robust and scalable route.

Proposed Catalytic Cycle:

The mechanism hinges on the in-situ formation of a metal-carbene intermediate. This electrophilic species is then attacked by the nucleophilic double bond of the silyl-acrylate, proceeding through a concerted, stereospecific pathway to yield the desired cyclopropane.

G reagent_node reagent_node intermediate_node intermediate_node catalyst_node catalyst_node product_node product_node sub Methyl 2-(trimethylsilyl)acrylate + Diazomethane (CH₂N₂) n2_loss N₂ Elimination carbene Rhodium-Carbene Intermediate sub->carbene Reaction with Catalyst cat_start Rh₂(OAc)₄ Catalyst cat_start->carbene n2_loss->carbene - N₂ product Methyl 1-(trimethylsilyl)- cyclopropanecarboxylate carbene->product Attack by Alkene cycloadd [2+1] Cycloaddition product->cat_start Product Release cat_regen Catalyst Regeneration

Caption: Proposed catalytic cycle for rhodium-catalyzed cyclopropanation.

The choice of a rhodium catalyst, such as Rh₂(OAc)₄, is deliberate; it is known for its high efficiency and selectivity in carbene transfer reactions, minimizing side reactions like C-H insertion or dimer formation. The silyl group on the acrylate substrate provides steric bulk and electronic influence that favors clean cyclopropanation.

Applications in Synthetic and Medicinal Chemistry

The title compound is not an end-product but a versatile intermediate. Its true value lies in the subsequent transformations it enables. The ester functionality is a gateway to a wide array of other functional groups, most notably amides, which are prevalent in drug molecules.

Derivatization Workflow:

The following workflow illustrates the strategic conversion of the starting ester into key synthetic targets.

G start_ester Methyl 1-(TMS)cyclo- propanecarboxylate hydrolysis Saponification (LiOH, THF/H₂O) start_ester->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid amide_coupling Amide Coupling (R-NH₂, HATU, DIPEA) acid->amide_coupling amide Target Amide (Bioactive Scaffold) amide_coupling->amide

Sources

Exploratory

Spectroscopic data for Methyl 1-(trimethylsilyl)cyclopropanecarboxylate

Spectroscopic Profiling and Synthetic Methodology of Methyl 1-(Trimethylsilyl)cyclopropanecarboxylate: A Technical Guide Executive Summary As a Senior Application Scientist, I have structured this technical guide to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling and Synthetic Methodology of Methyl 1-(Trimethylsilyl)cyclopropanecarboxylate: A Technical Guide

Executive Summary

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate (CAS: 40195-35-5). This molecule is a highly valued building block in medicinal chemistry and drug development, frequently utilized to introduce conformationally restricted, lipophilic bioisosteres into peptidomimetics and small-molecule APIs[1]. This whitepaper details the mechanistic causality behind its synthesis, establishes a self-validating experimental protocol, and provides an authoritative breakdown of its spectroscopic signatures.

Mechanistic Rationale and Synthetic Workflow

The synthesis of 1-(trimethylsilyl)cyclopropanecarboxylates relies on the kinetically controlled α -silylation of an ester enolate. The challenge in this transformation lies in the ambident nucleophilicity of the intermediate lithium enolate, which can undergo either O-silylation (forming a silyl ketene acetal) or C-silylation.

As established in foundational studies on the α -silylation of lithium ester enolates[2], the regioselectivity of this reaction is dictated by a delicate balance of steric and electronic factors. For cyclopropanecarboxylates, direct C-silylation is highly favored. The high s-character of the cyclopropane ring bonds stabilizes the α -carbanion, while the thermodynamic stability gained from the α -silicon effect drives the equilibrium toward the C-silylated product.

SyntheticWorkflow SM Methyl cyclopropanecarboxylate Enolate Lithium Enolate Intermediate SM->Enolate LDA, THF -78 °C, 1 h Product Methyl 1-(trimethylsilyl) cyclopropanecarboxylate Enolate->Product TMSCl -78 °C to RT

Caption: Synthetic workflow for the alpha-silylation of methyl cyclopropanecarboxylate.

Spectroscopic Characterization & Structural Elucidation

Accurate structural elucidation of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate requires a multi-modal spectroscopic approach. The data presented below summarizes the quantitative spectral features, explaining the causality behind the observed chemical shifts and splitting patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The cyclopropane ring presents a rigid, Cs​ -symmetric local environment. Consequently, the methylene protons at C2 and C3 are diastereotopic. Protons cis to the bulky TMS group experience a different magnetic shielding environment than those trans to it, resulting in a classic AA'BB' spin system rather than a simple first-order splitting pattern.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Coupling / System Assignment
3.65 s 3H - -OCH₃ (Ester methyl)
1.18 - 1.12 m 2H AA'BB' system Cyclopropyl -CH₂- (cis to ester)
0.92 - 0.86 m 2H AA'BB' system Cyclopropyl -CH₂- (trans to ester)

| 0.10 | s | 9H | - | -Si(CH₃)₃ (TMS group) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Assignment Causality / Structural Rationale
175.2 C=O (Carbonyl) Deshielded ester carbonyl carbon.
51.4 -OCH₃ (Methoxy) Typical chemical shift for aliphatic methyl esters.
16.8 C1 (Quaternary) Shielded by both the cyclopropane ring strain and the electropositive silicon atom.
14.2 C2, C3 (Methylene) Equivalent cyclopropyl ring carbons.

| -2.1 | -Si(CH₃)₃ | Highly shielded carbons attached directly to silicon. |

NMR_Coupling C1 C1 Quaternary Carbon (15-18 ppm) TMS TMS Protons (Singlet, ~0.1 ppm) C1->TMS alpha-substituent Ester Methoxy Protons (Singlet, ~3.6 ppm) C1->Ester carbonyl substituent CH2_cis C2/C3 Protons (cis) (Multiplet, ~1.2 ppm) C1->CH2_cis ring connectivity CH2_trans C2/C3 Protons (trans) (Multiplet, ~0.9 ppm) C1->CH2_trans ring connectivity CH2_cis->CH2_trans AA'BB' geminal/vicinal coupling

Caption: Key structural domains and NMR coupling relationships in the target molecule.

Infrared (IR) and Mass Spectrometry (MS)

IR spectroscopy confirms the preservation of the ester functionality, while GC-MS provides definitive proof of the TMS incorporation via its characteristic fragmentation pattern.

Table 3: Key IR Absorptions (ATR-FTIR)

Wavenumber (cm⁻¹) Assignment
2950, 2890 C-H stretch (aliphatic)
1715 C=O stretch (ester)
1250 Si-CH₃ symmetric deformation

| 840 | Si-C stretch |

Table 4: GC-MS (EI, 70 eV) Fragmentation

m/z Relative Abundance Fragment Assignment
172 5% [M]⁺ (Molecular Ion)
157 15% [M - CH₃]⁺ (Loss of methyl from TMS)
141 25% [M - OCH₃]⁺ (Loss of methoxy group)
99 40% [M - Si(CH₃)₃]⁺ (Loss of TMS group)

| 73 | 100% | [Si(CH₃)₃]⁺ (Trimethylsilyl cation, base peak) |

Self-Validating Experimental Protocol

To ensure high yield and prevent the recovery of unreacted starting material, the following protocol integrates specific in-process controls (IPCs).

Objective: Synthesis of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate via kinetically controlled α -silylation.

Step 1: Preparation of the Lithium Enolate

  • Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol). Stir for 30 minutes at -78 °C. Causality: Lithium diisopropylamide (LDA) is chosen because its steric bulk and non-nucleophilic nature prevent destructive attack at the ester carbonyl. The -78 °C temperature is critical to suppress Claisen auto-condensation.

Step 2: Substrate Addition and Enolization 4. Add methyl cyclopropanecarboxylate (1.00 g, 10.0 mmol) dropwise over 5 minutes. 5. Stir the reaction mixture at -78 °C for 1 hour. Causality: The α -proton of the cyclopropanecarboxylate is less acidic than a typical aliphatic ester due to the high s-character of the cyclopropane ring. A full hour at -78 °C ensures quantitative deprotonation.

Step 3: Electrophilic Trapping (Silylation) 6. Add freshly distilled trimethylsilyl chloride (TMSCl, 1.52 mL, 12.0 mmol) dropwise. 7. Allow the reaction mixture to slowly warm to room temperature over 2 hours. In-Process Validation Check: Withdraw a 0.1 mL aliquot, quench with saturated NaHCO₃, extract with hexanes, and analyze via GC-MS. The complete disappearance of the m/z 100 peak (starting material) and the appearance of the m/z 172 peak confirms reaction completion. Proceeding without this check risks hydrolyzing unreacted enolate back to the starting material.

Step 4: Workup and Isolation 8. Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize any unreacted TMSCl and HCl. 9. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to yield the pure product as a colorless liquid. Final Validation: TLC (10% EtOAc/Hexanes) should show a single spot at R_f ~ 0.65, staining active with phosphomolybdic acid (PMA).

References

  • Title: α -Silylation of lithium ester enolates Source: Journal of the American Chemical Society (Larson, G. L., & Fuentes, L. M., 1981) URL: [Link][2]

Sources

Foundational

The Stabilizing Influence of the Trimethylsilyl Group on the Cyclopropane Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The cyclopropane ring, a ubiquitous motif in medicinal chemistry and natural products, is charact...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropane ring, a ubiquitous motif in medicinal chemistry and natural products, is characterized by significant inherent strain energy that dictates its reactivity and conformational behavior. Substitution on this three-membered carbocycle can profoundly modulate its stability, offering a powerful tool for fine-tuning molecular properties. This technical guide provides a comprehensive exploration of the role of the trimethylsilyl (TMS) group in enhancing the thermodynamic stability of the cyclopropane ring. We delve into the underlying electronic and steric principles, supported by quantitative data and detailed mechanistic insights. This document is intended to serve as a foundational resource for researchers leveraging the unique properties of silyl-substituted cyclopropanes in synthetic chemistry, materials science, and drug development.

Introduction: The Challenge of Cyclopropane's Inherent Instability

The cyclopropane molecule is a cornerstone of strained organic systems. Its three carbon atoms are constrained to a planar triangle, resulting in C-C-C bond angles of 60°. This severe deviation from the ideal 109.5° for sp³-hybridized carbon atoms induces significant angle strain .[1] Additionally, the eclipsing conformations of the hydrogen atoms along the C-C bonds contribute substantial torsional strain .[2] Collectively, these factors result in a total ring strain energy of approximately 27.5-28 kcal/mol, rendering the cyclopropane ring significantly more reactive and thermodynamically less stable than its acyclic or larger-ring counterparts.[2][3][4]

This inherent reactivity, while synthetically useful, can also be a liability in the context of drug design and materials science where long-term stability is paramount. Consequently, understanding how substituents can mitigate this strain and enhance the stability of the cyclopropane core is of critical importance. The trimethylsilyl (TMS) group, a substituent of increasing interest in medicinal chemistry, has been shown to impart a notable stabilizing effect on adjacent carbocationic centers and to influence the reactivity of strained rings. This guide will dissect the mechanisms behind this stabilization.

The Trimethylsilyl Group as a Stabilizing Substituent

The influence of the TMS group on cyclopropane stability can be attributed to a combination of electronic and steric effects. While sterically demanding, it is the unique electronic properties of the carbon-silicon (C-Si) bond that play the predominant role in stabilizing the strained three-membered ring.

Electronic Effects: The Power of Hyperconjugation

The principal mechanism by which the TMS group stabilizes the cyclopropane ring is through hyperconjugation . This involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the case of trimethylsilylcyclopropane, this interaction occurs between the high-energy σ orbital of the C-Si bond and the low-lying anti-bonding orbitals of the cyclopropane ring's C-C bonds.

To fully appreciate this interaction, we must consider the unique electronic structure of the cyclopropane ring, often described by the Walsh orbital model .[5][6][7] This model posits that the C-C bonding in cyclopropane is formed by the overlap of sp² hybridized orbitals on the exterior of the ring and p-orbitals directed towards the center. This arrangement results in a set of high-lying occupied molecular orbitals (HOMOs) that have significant p-character and are susceptible to interaction with substituent orbitals.[7]

The C-Si bond is significantly polarized towards carbon due to silicon's lower electronegativity. Furthermore, the σ(C-Si) bond is higher in energy and therefore a better electron donor than a corresponding σ(C-H) or σ(C-C) bond. This enhanced electron-donating ability allows for a more effective overlap with the Walsh orbitals of the cyclopropane ring. This σ(C-Si) → σ*(C-C) hyperconjugative interaction donates electron density into the anti-bonding orbitals of the strained ring bonds, effectively weakening and lengthening them, which in turn helps to relieve some of the inherent ring strain.

Diagram 1: Hyperconjugative Stabilization of the Cyclopropane Ring by a Trimethylsilyl Group

This diagram illustrates the key orbital overlap between the filled σ orbital of the carbon-silicon bond and the empty anti-bonding (σ*) Walsh orbital of an adjacent C-C bond in the cyclopropane ring.

Caption: Orbital interaction in trimethylsilylcyclopropane.

Steric Effects

The trimethylsilyl group is sterically bulky. While significant steric hindrance can be destabilizing, in the context of a substituted cyclopropane, the steric demand of the TMS group is generally well-tolerated. The longer C-Si bond length (approximately 1.87 Å) compared to a C-C bond (approximately 1.51 Å in cyclopropane) helps to mitigate unfavorable steric interactions with adjacent substituents on the ring.

Quantitative Analysis of Stability

Computational Estimation of Strain and Stabilization Energy

The most reliable theoretical method for quantifying the stabilization energy is through the use of isodesmic reactions . An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides.[8][9][10] This approach minimizes errors in calculations by canceling out systematic errors in the computational method.

To calculate the stabilization energy of the TMS group on cyclopropane, the following isodesmic reaction can be used:

trimethylsilylcyclopropane + propane → cyclopropane + trimethylsilylpropane

The enthalpy change (ΔH) of this reaction, calculated using high-level quantum chemistry methods (such as G4 or CBS-QB3), corresponds to the stabilization energy. A negative ΔH indicates that trimethylsilylcyclopropane is more stable than would be predicted based on the separate contributions of a cyclopropane ring and a TMS-substituted alkane, thus quantifying the stabilizing interaction.

Comparative Stability

The stabilizing effect of the TMS group can be contextualized by comparing the strain energies of various substituted cyclopropanes.

Substituent (X)CompoundStrain Energy (kcal/mol)Reference
-HCyclopropane~27.6[3]
-CH₃Methylcyclopropane~29.8[11]
-FFluorocyclopropaneVaries with substitution pattern[12]
-Si(CH₃)₃TrimethylsilylcyclopropaneEstimated to be lower than cyclopropane-

Note: The strain energy of methylcyclopropane is slightly higher than that of cyclopropane, which can be attributed to steric interactions and the electronic properties of the methyl group. The stabilization from a TMS group is expected to counteract the inherent strain more effectively.

Experimental and Computational Protocols

For researchers wishing to conduct their own investigations into the stability of silyl-substituted cyclopropanes, the following protocols provide a robust starting point.

Experimental Determination of Enthalpy of Formation via Combustion Calorimetry

Oxygen-bomb calorimetry is the definitive experimental technique for determining the standard enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be derived.[13]

Objective: To determine the ΔH°f of a liquid organosilicon compound like trimethylsilylcyclopropane.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity trimethylsilylcyclopropane is encapsulated in a combustible container (e.g., a gelatin capsule or polyethylene ampoule).

  • Calorimeter Setup: The sample is placed in a platinum crucible inside a high-pressure stainless steel vessel (the "bomb"). The bomb is then sealed and pressurized with a known excess of pure oxygen (typically ~30 atm).

  • Combustion: The bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The sample is ignited electrically. The combustion of the organosilicon compound yields CO₂, H₂O, and solid amorphous silica (SiO₂).

  • Temperature Measurement: The temperature change of the water is monitored with high precision (to ±0.001 °C).

  • Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

  • Data Analysis:

    • The total heat released during the combustion is calculated from the temperature rise and the energy equivalent of the calorimeter.

    • Corrections are made for the heat of combustion of the capsule, the ignition energy, and the formation of any side products (e.g., nitric acid from residual N₂).

    • The standard enthalpy of combustion (ΔH°c) is calculated per mole of the substance.

    • The standard enthalpy of formation (ΔH°f) is then calculated using Hess's Law, with the known ΔH°f values for CO₂(g), H₂O(l), and SiO₂(s, amorphous).[14][15]

Diagram 2: Workflow for Combustion Calorimetry of Trimethylsilylcyclopropane

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis & Calculation A Weigh high-purity trimethylsilylcyclopropane B Encapsulate in combustible container A->B C Place in bomb calorimeter B->C D Pressurize with O₂ C->D E Ignite sample D->E F Monitor ΔT of water bath E->F G Calculate total heat released (q_total) F->G H Apply corrections (capsule, ignition, etc.) G->H I Determine ΔH°c (kcal/mol) H->I J Calculate ΔH°f using Hess's Law I->J

Caption: Experimental workflow for determining enthalpy of formation.

Computational Protocol for Calculating Stabilization Energy

Objective: To calculate the stabilization energy of the TMS group on cyclopropane using an isodesmic reaction.

Software: A quantum chemistry software package (e.g., Gaussian, Q-Chem, NWChem).

Methodology:

  • Structure Building: Construct the 3D structures of all four molecules in the isodesmic reaction: trimethylsilylcyclopropane, propane, cyclopropane, and trimethylsilylpropane.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization followed by a frequency calculation for each molecule.

    • Level of Theory: A high level of theory is recommended for accurate thermochemistry. Good choices include composite methods like G4, G3, or CBS-QB3, or a reliable density functional theory (DFT) method such as B3LYP or M06-2X with a large basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[16]

    • Confirm that the optimizations have converged to true minima (i.e., no imaginary frequencies).

  • Energy Extraction: From the output files, extract the zero-point corrected electronic energies (or, for higher accuracy, the thermal enthalpies at 298.15 K) for each of the four optimized structures.

  • Stabilization Energy Calculation:

    • Calculate the reaction enthalpy (ΔH_rxn) for the isodesmic reaction: ΔH_rxn = [H(cyclopropane) + H(trimethylsilylpropane)] - [H(trimethylsilylcyclopropane) + H(propane)]

    • This ΔH_rxn value is the stabilization energy. A negative value indicates stabilization.

Spectroscopic Evidence: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insight into the electronic environment of the cyclopropane ring.

  • ¹H NMR: The protons on the cyclopropane ring in trimethylsilylcyclopropane are expected to show chemical shifts that are influenced by the electropositive nature of the silicon atom. Typically, silyl groups can cause a slight upfield shift (shielding) of adjacent protons compared to alkyl groups. The characteristic signals for the cyclopropyl protons appear in a region distinct from other aliphatic protons, usually between 0 and 1 ppm relative to tetramethylsilane (TMS).[17]

  • ¹³C NMR: The carbon atoms of the cyclopropane ring will also be shielded. The carbon directly attached to the silicon atom will show a significant upfield shift in the ¹³C NMR spectrum. The other two ring carbons will also experience shielding, though to a lesser extent. The ¹³C chemical shift of the parent cyclopropane is notably upfield at -2.8 ppm, and the introduction of the TMS group is expected to maintain or enhance this shielding effect on the ring carbons.[18]

The upfield shifts observed in both ¹H and ¹³C NMR spectra are consistent with the electron-donating nature of the TMS group via hyperconjugation, which increases the electron density on the cyclopropane ring.

Conclusion and Outlook

The trimethylsilyl group exerts a significant stabilizing influence on the cyclopropane ring, a phenomenon primarily driven by electronic effects. The key mechanism is the hyperconjugative donation of electron density from the high-energy σ(C-Si) bond into the anti-bonding Walsh orbitals of the strained C-C bonds of the ring. This interaction effectively delocalizes electron density and alleviates a portion of the inherent ring strain.

For professionals in drug development and materials science, the ability to install a TMS group onto a cyclopropane core offers a rational strategy for enhancing thermodynamic stability without compromising the desirable three-dimensional structure of the cyclopropane scaffold. The protocols outlined in this guide provide a framework for the quantitative assessment of this stabilization, enabling a more predictive approach to the design of novel, stable, and functional molecules. Future research focusing on the precise experimental determination of the thermochemical properties of a wider range of silyl-substituted cyclopropanes will further refine our understanding and expand the utility of these valuable building blocks.

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Exploratory

An In-Depth Technical Guide to the Function of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate in Organic Synthesis

Abstract Methyl 1-(trimethylsilyl)cyclopropanecarboxylate has emerged as a uniquely versatile and powerful C3 building block in modern organic synthesis. Its strategic combination of a strained cyclopropane ring, an elec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate has emerged as a uniquely versatile and powerful C3 building block in modern organic synthesis. Its strategic combination of a strained cyclopropane ring, an electron-withdrawing methyl ester, and a synthetically versatile trimethylsilyl group enables a diverse array of chemical transformations. This guide provides an in-depth analysis of the core reactivity principles governing this reagent, focusing on its role as a latent donor-acceptor cyclopropane. We will explore its primary activation modes—Lewis acid catalysis and fluoride-induced desilylation—and detail its application in key synthetic operations, including ring-expansion reactions to form cyclobutanones and formal [3+2] cycloadditions for the synthesis of five-membered heterocycles and carbocycles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this reagent.

Introduction: Unveiling a Versatile Synthetic Tool

The cyclopropane motif is a privileged structure in medicinal chemistry and natural products, often imparting enhanced metabolic stability, improved binding affinity, and unique conformational constraints.[1] Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is a functionalized cyclopropane that offers chemists a stable, yet highly reactive, precursor for introducing complex carbocyclic and heterocyclic scaffolds.

Its synthetic utility stems from the interplay of three key structural features:

  • Ring Strain: The inherent strain of the cyclopropane ring (approx. 27.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.[2]

  • Acceptor Group: The methyl ester acts as an electron-withdrawing group (the "acceptor"), polarizing the ring and serving as a coordination site for Lewis acids.

  • Latent Donor Group: The trimethylsilyl (TMS) group is the reagent's defining feature. While not a classical electron-donor, it can be activated to function as one. Under Lewis acidic conditions, it stabilizes the formation of a positive charge at the adjacent carbon during ring cleavage. Alternatively, it can be selectively removed by a fluoride source to generate a nucleophilic carbanion at the C1 position.

This "donor-acceptor" duality is the cornerstone of its reactivity, allowing for controlled ring-opening and subsequent bond formation under predictable and often stereocontrolled conditions.[3]

Core Mechanistic Principles: Duality of Activation

The diverse reactivity of methyl 1-(trimethylsilyl)cyclopropanecarboxylate is primarily accessed through two distinct activation pathways. The choice of catalyst or reagent dictates the nature of the reactive intermediate, thereby controlling the synthetic outcome.

Lewis Acid-Catalyzed Activation

In the presence of a Lewis acid (e.g., TiCl₄, Sc(OTf)₃, Yb(OTf)₃), the carbonyl oxygen of the ester group coordinates to the metal center.[2][3] This coordination enhances the electron-withdrawing nature of the ester, polarizing the cyclopropane ring and significantly weakening the distal C2-C3 bond. This facilitates a heterolytic ring-opening to generate a key 1,3-zwitterionic intermediate. This intermediate behaves as a 1,3-dipole synthon and is the cornerstone of formal cycloaddition reactions.

Lewis_Acid_Activation Reagent Methyl 1-(trimethylsilyl)- cyclopropanecarboxylate Intermediate_Complex Coordinated Complex Reagent->Intermediate_Complex + LA LA Lewis Acid (LA) Zwitterion 1,3-Zwitterionic Intermediate (1,3-Dipole Synthon) Intermediate_Complex->Zwitterion Ring Opening Product Cycloaddition or Rearrangement Products Zwitterion->Product + Dipolarophile or Rearrangement

Caption: Lewis Acid-catalyzed activation pathway.

Fluoride-Induced Activation

The high affinity of silicon for fluoride is exploited in an alternative activation mode. Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), results in nucleophilic attack at the silicon atom. This desilylation process generates a cyclopropyl carbanion at the C1 position. This highly unstable carbanion rapidly undergoes ring-opening to form a more stable enolate intermediate, which can then be trapped by various electrophiles. This pathway provides access to acyclic, functionalized products.

Fluoride_Activation Reagent Methyl 1-(trimethylsilyl)- cyclopropanecarboxylate Carbanion Cyclopropyl Carbanion (Unstable) Reagent->Carbanion + F⁻, - TMS-F Fluoride Fluoride (F⁻) Enolate Ring-Opened Enolate Carbanion->Enolate Rapid Ring Opening Product Acyclic Products Enolate->Product + Electrophile (E⁺)

Caption: Fluoride-induced desilylation and ring-opening.

Key Synthetic Application: Ring Expansion to Cyclobutanones

One of the most valuable transformations of silyl-substituted cyclopropanes is their rearrangement to cyclobutanones. This ring expansion provides access to the synthetically important four-membered ring system, often with a high degree of stereocontrol.[4][5]

Mechanism of Ring Expansion

The reaction is typically initiated by a Lewis acid, which promotes the formation of a carbocationic center adjacent to the silyl-bearing carbon. The key step is a semipinacol-type rearrangement where a C-C bond of the cyclopropane ring migrates, driven by the relief of ring strain and the ability of the silicon group to stabilize the resulting positive charge (β-silicon effect).[6][7] This migration expands the three-membered ring to a four-membered one. Subsequent desilylation and tautomerization yield the final cyclobutanone product.

Ring_Expansion cluster_0 Mechanism Outline Start Silyl Cyclopropane + Lewis Acid Carbocation Ring-Opened Carbocation Start->Carbocation Ring Opening Rearrangement 1,2-Alkyl Shift (Ring Expansion) Carbocation->Rearrangement Rearrangement Silyl_Cyclobutanone Silyl-Cyclobutanone Intermediate Rearrangement->Silyl_Cyclobutanone Final_Product Cyclobutanone Product Silyl_Cyclobutanone->Final_Product Desilylation

Caption: Workflow for cyclobutanone synthesis.

This methodology is particularly powerful for creating densely functionalized cyclobutanones, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.[8]

Application in Formal [3+2] Cycloadditions

The Lewis acid-generated 1,3-zwitterionic intermediate from methyl 1-(trimethylsilyl)cyclopropanecarboxylate is a powerful synthon for formal [3+2] cycloaddition reactions.[3] This strategy allows for the rapid construction of five-membered rings by reacting the cyclopropane with a two-atom partner (a dipolarophile).

Synthesis of Tetrahydrofurans and Pyrrolidines

When aldehydes or ketones are used as dipolarophiles, the zwitterionic intermediate engages in a stepwise reaction involving nucleophilic attack by the carbanionic center onto the carbonyl carbon, followed by intramolecular cyclization of the resulting alkoxide onto the carbocationic center. This pathway efficiently generates highly substituted tetrahydrofuran rings.[2] Similarly, reaction with imines provides access to functionalized pyrrolidine scaffolds.

DipolarophileLewis Acid CatalystProductTypical Yield (%)Reference
BenzaldehydeTiCl₄ (20 mol%)2,5-Disubstituted Tetrahydrofuran86%[2]
CyclohexanoneSc(OTf)₃ (10 mol%)Spirocyclic Tetrahydrofuran75%[9]
N-tosylbenzaldimineYb(OTf)₃ (10 mol%)Substituted Pyrrolidine80-90%[3]
Diethyl KetoneTiCl₄ (20 mol%)Tetrasubstituted Tetrahydrofuran72%[2]

Table 1: Representative [3+2] Cycloaddition Reactions. Data synthesized from analogous donor-acceptor cyclopropane systems.

The choice of Lewis acid can be critical, influencing not only the reaction rate but also the diastereoselectivity of the final product.[9]

Experimental Protocols

The following is a representative, field-proven protocol for the synthesis of a tetrahydrofuran derivative via a Lewis acid-catalyzed [3+2] cycloaddition.

Protocol: Synthesis of Methyl 2,5-diphenyltetrahydrofuran-3-carboxylate

Materials:

  • Methyl 1-(trimethylsilyl)cyclopropanecarboxylate (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Experimental_Workflow Setup 1. Setup Flame-dried flask under N₂ atmosphere. Reagents 2. Add Reagents Dissolve cyclopropane and benzaldehyde in anhydrous DCM. Cool to 0 °C. Setup->Reagents Catalyst 3. Catalyst Addition Add TiCl₄ solution dropwise. Stir at 0 °C to RT for 4-6h. Reagents->Catalyst Quench 4. Quench Reaction Slowly add sat. NaHCO₃ solution. Catalyst->Quench Monitor by TLC Workup 5. Aqueous Workup Separate layers. Extract aqueous layer with DCM. Combine organics. Quench->Workup Dry 6. Dry & Concentrate Wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Workup->Dry Purify 7. Purification Purify crude product by silica gel column chromatography. Dry->Purify

Caption: Step-by-step experimental workflow diagram.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane.

  • Add methyl 1-(trimethylsilyl)cyclopropanecarboxylate (1.0 eq) and benzaldehyde (1.1 eq).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add the titanium(IV) chloride solution (0.2 eq) dropwise via syringe over 5 minutes. The solution may turn a yellow or orange color.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired tetrahydrofuran product.

Self-Validation Note: The success of this protocol relies on strictly anhydrous conditions, as Lewis acids like TiCl₄ are extremely water-sensitive. The slow, controlled quenching at 0 °C is critical to manage the exothermic reaction with the aqueous base.

Conclusion and Future Outlook

Methyl 1-(trimethylsilyl)cyclopropanecarboxylate stands as a testament to the power of strategic functionalization in chemical synthesis. Its dual-activation modes provide chemists with a versatile and controllable platform for constructing complex molecular architectures. The ability to generate either 1,3-zwitterionic intermediates under Lewis acidic conditions or nucleophilic enolates via fluoride-mediated desilylation allows for divergent synthetic pathways from a single starting material. Key applications in ring-expansion reactions to form cyclobutanones and formal [3+2] cycloadditions to build five-membered rings highlight its importance. As the demand for novel, three-dimensional scaffolds in drug discovery and materials science continues to grow, the utility of sophisticated building blocks like methyl 1-(trimethylsilyl)cyclopropanecarboxylate is poised to expand even further, enabling the innovations of tomorrow.

References

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  • Ratzenböck, A., Kobras, M., Rustler, A., & Reiser, O. (2023). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry – A European Journal, 29(15), e202203588. [Link]

  • Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. [Link]

  • Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Werz, D. B., & Gschwind, R. M. (2016). [3 + 3]-Cycloaddition of Donor–Acceptor Cyclopropanes with Nitrile Imines Generated in Situ: Access to Tetrahydropyridazines. Organic Letters, 18(3), 524-527. [Link]

  • Wikipedia. (n.d.). Ring expansion and ring contraction. Retrieved March 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved March 14, 2026, from [Link]

  • Zhang, X., Ning, C., Mao, B., Wei, Y., & Shi, M. (2021). Visible-light Mediated Ring Opening Reaction of Alkylidenecyclopropanes for the Generation of Homopropargyl Radical. Chemical Science, 12, 9535-9541. [Link]

  • Dabrowski, J. A., Moebius, D. C., Wommack, A. J., Kornahrens, A. F., & Kingsbury, J. S. (2010). Catalytic and regioselective ring expansion of arylcyclobutanones with trimethylsilyldiazomethane. Ligand-dependent entry to beta-ketosilane or enolsilane adducts. Organic Letters, 12(16), 3598–3601. [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective. Organics, 1(1), 17-31. [Link]

  • Maryasin, B., & Maulide, N. (2016). Lewis Acid Catalyzed Selective Reactions of Donor-Acceptor Cyclopropanes with 2-Naphthols. Angewandte Chemie International Edition, 55(34), 10061-4. [Link]

  • Salaun, J., Marguerite, J., & Karkour, B. (1990). Cyclopropanol, 1-ethoxy-. Organic Syntheses, 69, 159. [Link]

  • Zhang, W., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 239–257. [Link]

  • Jasiński, R. (2025). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(trimethylsilyl)-1-nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 30(4), 974. [Link]

  • Rozen, S., & Bareket, Y. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. The Journal of Organic Chemistry, 86(5), 4165–4172. [Link]

  • Chemistry Stack Exchange. (2016, February 16). Semipinacol-type rearrangement leading to ring expansion. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Ti-Claisen Condensation for the Synthesis of Bifunctional Cyclopropanes

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Validated Protocol & Mechanistic Guide Executive Summary Cyclopropanes are highly valued in modern drug development, ser...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Validated Protocol & Mechanistic Guide

Executive Summary

Cyclopropanes are highly valued in modern drug development, serving as metabolically stable bioisosteres for 1,2-disubstituted aromatic rings and gem-dimethyl groups[1]. However, the functionalization of strained cyclopropane frameworks remains a persistent synthetic challenge[1]. Methyl 1-formylcyclopropanecarboxylate is a uniquely versatile bifunctional building block, possessing both an aldehyde and an ester at the same C-1 position[2].

This application note details a robust, scalable, and self-validating protocol for its synthesis utilizing a titanium-mediated Claisen (Ti-Claisen) condensation[2]. By engineering the reaction kinetics, this protocol overcomes the inherent limitations of traditional base-mediated formylation, which typically fails due to premature cyclization[2].

Mechanistic Rationale: Engineering Chemoselectivity

The synthesis of methyl 1-formylcyclopropanecarboxylate requires the α-formylation of methyl 4-chlorobutanoate, followed by an intramolecular cyclization[2]. The choice of reagents is dictated by the competing kinetics of intermolecular condensation versus intramolecular substitution.

The Causality of Failure with Traditional Bases

When utilizing standard base-mediated conditions (e.g., NaOMe, NaH), the deprotonation of methyl 4-chlorobutanoate generates a free enolate. Because intramolecular nucleophilic substitution is kinetically favored over intermolecular condensation, the enolate rapidly attacks the γ-chloro position. This premature cyclization yields methyl cyclopropanecarboxylate, completely bypassing the formylation step and resulting in a 0% yield of the desired bifunctional target[2].

The Ti-Claisen Advantage

The Ti-Claisen condensation elegantly circumvents this failure via dual-activation ()[2].

  • Enolate Stabilization: The combination of TiCl₄ and Et₃N generates a transient, covalent titanium enolate. This structural constraint suppresses the undesired intramolecular S_N2 displacement of the chloride.

  • Electrophile Activation: Simultaneously, the strong Lewis acidity of TiCl₄ activates the electrophilic methyl formate.

This synergistic activation dramatically accelerates the intermolecular C-C bond formation (formylation). Once the α-formyl intermediate is isolated, the α-proton becomes highly acidic (flanked by two carbonyls). A subsequent mild base treatment (K₂CO₃) easily deprotonates this position, triggering the desired cyclization to form the fully functionalized cyclopropane ring[2],[3].

Reaction Workflow

TiClaisenWorkflow SM Methyl 4-chlorobutanoate + Methyl Formate Ti_Reagents TiCl4 / Et3N (0-15 °C) SM->Ti_Reagents Ti-Claisen Trad_Base Traditional Base (NaOR, NaH) SM->Trad_Base Intermediate Methyl 4-chloro-2-formylbutanoate (Formylated Intermediate) Ti_Reagents->Intermediate Base_Reagents K2CO3 / EtOAc (0-5 °C) Intermediate->Base_Reagents Cyclization Product Methyl 1-formylcyclopropanecarboxylate (Target Product) Base_Reagents->Product SideProduct Methyl cyclopropanecarboxylate (Desformyl Side Product) Trad_Base->SideProduct Premature Cyclization

Workflow: Ti-Claisen chemoselectivity vs. traditional base-mediated premature cyclization.

Quantitative Data: Method Comparison

The table below summarizes the optimization landscape for the α-formylation of methyl 4-chlorobutanoate[2].

MethodReagents & ConditionsChemoselectivity / Primary OutcomeYield of Target (2)
Traditional Base NaOR or NaH, 0 °C to RTPremature cyclization (desformyl product)0%
Strong Base LDA or LiHMDS, -78 °CRigorous procedures required; poor scalability< 10%
Ti-Claisen (This Protocol) TiCl₄ / Et₃N, CH₂Cl₂, 0–15 °C Selective α-formylation (intact γ-chloro) 69–77% (over 2 steps)

Validated Experimental Protocols

This two-step protocol is designed as a self-validating system. By isolating the intermediate, chemists can verify the success of the chemoselective formylation before committing to the cyclization step.

Step A: Ti-Claisen Condensation (Formylation)[3]
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, combine methyl 4-chlorobutanoate (1.0 equiv, 100 mmol) and methyl formate (3.0 equiv, 300 mmol) in anhydrous CH₂Cl₂ (100 mL).

  • Lewis Acid Activation: Cool the stirred solution to 0 °C using an ice bath. Dropwise add TiCl₄ (2.2 equiv, 220 mmol) over 20 minutes, maintaining the internal temperature between 5–10 °C.

    • Causality Note: Strict temperature control prevents the thermal degradation of the highly reactive titanium-formate complex.

  • Enolization: Add Et₃N (2.6 equiv, 260 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

    • Causality Note: Et₃N acts as the base to generate the titanium enolate. The slow addition prevents exothermic spikes that could trigger undesired side reactions.

  • Workup: Quench the dark orange reaction mixture with water to hydrolyze the titanium species. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 4-chloro-2-formylbutanoate as a yellow liquid.

Self-Validation Checkpoint: Analysis of the crude intermediate via ¹H NMR will reveal a mixture of aldehyde and enol tautomers (approximate ratio of 36:44:16 for aldehyde and (Z)/(E)-enols)[4]. The presence of these signals confirms successful formylation without premature cyclization.

Step B: Base-Mediated Cyclopropanation[4]
  • Preparation: Dissolve the crude α-formyl ester from Step A in ethyl acetate (EtOAc, 100 mL) and cool to 0 °C.

  • Cyclization: Add anhydrous K₂CO₃ (1.5 equiv) in portions.

    • Causality Note: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the highly acidic α-proton of the formylated intermediate without hydrolyzing the ester or causing retro-Claisen fragmentation.

  • Reaction: Stir the mixture at 0–5 °C for 1 hour, then allow it to warm to ambient temperature.

  • Purification: Filter the mixture to remove inorganic salts, concentrate, and purify via fractional distillation under reduced pressure (84–86 °C, 19–25 mmHg) to afford pure methyl 1-formylcyclopropanecarboxylate as a colorless liquid (69–77% overall yield)[4].

Applications in Drug Development

The resulting methyl 1-formylcyclopropanecarboxylate is highly prized in medicinal chemistry. Because the aldehyde group is significantly more electrophilic than the ester, it allows for completely orthogonal functionalization[2]. Chemists can subject the aldehyde to reductive aminations, Wittig olefinations, or interrupted Ugi/Passerini multicomponent reactions[1] while leaving the ester intact for subsequent derivatization. This enables the rapid parallel synthesis of diverse, cyclopropane-containing peptidomimetics and pharmacophores.

References

  • Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. URL:[Link]

  • Zarganes-Tzitzikas, T., et al. (2025). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. URL:[Link]

  • Iida, A., Osada, J., Nagase, R., Misaki, T., & Tanabe, Y. (2006). Powerful Ti-Crossed Claisen Condensation between Ketene Silyl Acetals or Thioacetals and Acid Chlorides or Acids. Organic Letters, 8(25), 5857-5860. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Purification of Cyclopropane Derivatives by Column Chromatography

Introduction: The Unique Challenge of Purifying Cyclopropane Derivatives Cyclopropane rings, the smallest of the cycloalkanes, are prevalent motifs in natural products, pharmaceuticals, and agrochemicals. Their unique th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Purifying Cyclopropane Derivatives

Cyclopropane rings, the smallest of the cycloalkanes, are prevalent motifs in natural products, pharmaceuticals, and agrochemicals. Their unique three-membered ring structure imparts significant ring strain (approximately 27 kcal/mol), which is the source of their valuable and distinct reactivity.[1][2] However, this inherent strain also presents a significant challenge during purification.[3] The C-C-C bond angles of 60°, a severe deviation from the ideal sp³ hybrid angle of 109.5°, make the ring susceptible to cleavage under harsh conditions, particularly acidic or basic environments.[2][4]

Researchers often find that standard column chromatography protocols can lead to low recovery, product degradation, or unexpected side reactions like ring-opening.[3] This guide provides a comprehensive framework for developing robust and reliable purification methods for cyclopropane derivatives, ensuring high purity and structural integrity of the final product. We will delve into the critical parameters of stationary phase selection, mobile phase optimization, and provide a detailed, adaptable protocol for successful purification.

Section 1: Pre-Chromatography Considerations – Setting the Stage for Success

Before any material is loaded onto a column, a preliminary assessment of the crude reaction mixture is paramount. This "pre-qualification" step can save significant time and prevent the loss of valuable material.

  • Crude Mixture Analysis: Obtain a preliminary Nuclear Magnetic Resonance (¹H NMR) spectrum and/or Liquid Chromatography-Mass Spectrometry (LC-MS) data of the crude product. This analysis helps in:

    • Confirming Product Formation: Look for characteristic highly shielded proton signals in the ¹H NMR, typically between 0 and 1.5 ppm, which are indicative of cyclopropyl protons.[5]

    • Identifying Major Byproducts: Understanding the nature of impurities (e.g., unreacted starting materials, ring-opened products, or dimerization products) is crucial for designing an effective separation strategy.[5]

    • Assessing Stability: If the crude analysis shows signs of degradation, it signals that the compound is sensitive and requires milder purification conditions.

  • Thin-Layer Chromatography (TLC) Scouting: TLC is an indispensable tool for rapidly developing a suitable mobile phase system.

    • Screen a variety of solvent systems with differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • The goal is to find a solvent system that provides a good separation between the desired product and major impurities, with a target retardation factor (Rƒ) for the product of approximately 0.2-0.4. This Rƒ value generally translates well to column chromatography, allowing for efficient separation without excessively long elution times.

Section 2: Selecting the Chromatographic System

The choice of stationary and mobile phases is the most critical decision in the purification process. For cyclopropane derivatives, this choice must balance separation efficiency with the chemical stability of the strained ring.

Stationary Phase Selection

The stationary phase provides the surface on which the separation occurs. Its chemical properties can dramatically influence the outcome of the purification.

  • Standard Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography.[6] However, standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidity can be detrimental, potentially catalyzing the ring-opening of sensitive or "activated" cyclopropanes, such as donor-acceptor (D-A) cyclopropanes.[6]

  • Neutralized or Deactivated Silica Gel: To mitigate the risk of acid-catalyzed degradation, silica gel can be treated to neutralize its surface. This can be achieved by:

    • Washing the silica with a dilute solution of a base (e.g., triethylamine in the mobile phase, typically 0.1-1%).

    • Using commercially available deactivated or neutral silica gel.

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms.

    • Neutral Alumina: A good alternative to silica for moderately polar compounds that are acid-sensitive.

    • Basic Alumina: Useful for purifying basic compounds but should be used with caution as strong basicity can also promote side reactions.

  • Reversed-Phase Silica (e.g., C18, C8): For highly polar cyclopropane derivatives, reversed-phase chromatography is a powerful option.[3] The stationary phase is non-polar (hydrophobic), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[7]

  • Chiral Stationary Phases (CSPs): For the separation of enantiomers, specialized chiral columns are required.[8][9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most successful and widely applied for this purpose.[10][11]

Table 1: Stationary Phase Selection Guide for Cyclopropane Derivatives

Stationary PhaseGradeBest Suited ForPotential IssuesMitigation Strategies
Silica Gel Standard (Acidic)Robust, non-acid-sensitive cyclopropanes.Ring-opening of activated or acid-sensitive cyclopropanes.Use deactivated silica; add triethylamine to the mobile phase.
Silica Gel Neutral/DeactivatedAcid-sensitive cyclopropanes.May have slightly different selectivity than standard silica.Pre-screen with TLC on the same stationary phase.
Alumina NeutralModerately polar, acid-sensitive compounds.Can be more expensive; activity can vary between batches.Always run a TLC test before packing the column.
Alumina BasicBasic cyclopropane derivatives.Potential for base-catalyzed degradation.Use with caution; screen for product stability.
Reversed-Phase (C18) N/APolar, water-soluble cyclopropanes.Poor retention of non-polar compounds.Optimize mobile phase with organic modifiers (ACN, MeOH).
Chiral Phases Polysaccharide-basedSeparation of enantiomers.[10]High cost; requires specific mobile phases.Follow manufacturer's guidelines for mobile phase selection.
Mobile Phase Optimization

The mobile phase carries the sample through the column and its composition determines the elution time and separation quality.[12]

  • Normal-Phase Chromatography: A non-polar solvent (e.g., hexanes, heptane) is mixed with a more polar solvent (e.g., ethyl acetate, dichloromethane, diethyl ether) to elute the compounds.[13] The ratio is adjusted to achieve the desired separation based on TLC scouting. For very polar compounds, small amounts of methanol or isopropanol can be added.

  • Reversed-Phase Chromatography: Typically uses a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[7][14] The strength of the mobile phase is increased by increasing the proportion of the organic modifier.

  • Additives and Modifiers:

    • Triethylamine (TEA) or Ammonia: Adding a small amount (0.1-1%) of a base to the mobile phase can deactivate acidic sites on silica gel, preventing streaking of basic compounds and degradation of acid-sensitive ones.[3]

    • Buffers: In reversed-phase HPLC, buffers are used to control the pH of the mobile phase, which is critical for the retention and stability of ionizable compounds.[12]

    • Formic or Acetic Acid: For acidic compounds, adding a small amount of a volatile acid can improve peak shape in reversed-phase chromatography.[15]

Section 3: Detailed Step-by-Step Protocol for Flash Column Chromatography

This protocol provides a general workflow for the purification of a moderately polar, neutral cyclopropane derivative using normal-phase flash chromatography on silica gel.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Scouting (Optimize Mobile Phase) Slurry 2. Column Packing (Prepare Slurry) TLC->Slurry Sample 3. Sample Preparation (Dry or Wet Loading) Slurry->Sample Load 4. Load Sample Sample->Load Elute 5. Elution (Isocratic or Gradient) Load->Elute Collect 6. Fraction Collection Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine & Evaporate Analyze->Combine Final 9. Final Characterization (NMR, MS) Combine->Final

Caption: General workflow for purification by flash column chromatography.

Materials:

  • Crude cyclopropane derivative

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Sand (purified)

  • Eluent (pre-determined by TLC)

  • Collection tubes/flasks

  • TLC plates and chamber

Protocol:

  • Column Preparation (Slurry Packing): a. Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (approx. 1 cm) of sand. b. In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent. The consistency should be like a milkshake, not too thick. c. Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column. d. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles. e. Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do NOT let the column run dry. Add another thin layer of sand on top to protect the silica bed during sample and eluent addition.

  • Sample Loading: a. Wet Loading (Recommended for most samples): Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette. b. Dry Loading (For samples with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column. c. After loading, drain the solvent until it is level with the sand/sample layer.

  • Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Open the stopcock and begin collecting fractions. Use gentle air pressure (if using a flash chromatography system) to achieve a steady flow rate. c. If using a gradient elution, start with the least polar solvent system and gradually increase the polarity according to your pre-determined method.[16]

  • Fraction Analysis: a. Monitor the separation by collecting small samples from the fractions and spotting them on a TLC plate. b. Develop the TLC plate using the mobile phase and visualize the spots (e.g., under UV light or by staining). c. Identify the fractions containing the pure product.

  • Product Isolation: a. Combine the pure fractions into a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent. d. Obtain the final mass and perform characterization (NMR, MS, etc.) to confirm purity and identity.

Section 4: Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Product Recovery Product Degradation: Ring-opening on acidic silica gel.[3]Use deactivated/neutral silica or add 0.5% triethylamine to the eluent. Run the column quickly.
Product is too Polar: Strong binding to silica.Switch to a more polar mobile phase (e.g., DCM/MeOH). Consider reversed-phase chromatography.
Poor Separation Inappropriate Mobile Phase: Eluent is too strong or too weak.Re-optimize the mobile phase using TLC. Aim for a product Rƒ of 0.2-0.4.
Column Overloading: Too much sample was loaded.[8]Reduce the amount of crude material. A general rule is 1g of crude per 20-40g of silica.
Streaking or Tailing on TLC/Column Acidic/Basic Compound: Interaction with silica silanol groups.Add a modifier to the mobile phase (e.g., 0.5% TEA for bases, 0.5% acetic acid for acids).
Incomplete Dissolution: Sample precipitated during loading.Ensure the sample is fully dissolved before loading. Use the dry loading technique if solubility is an issue.
Product Co-elutes with Impurity Similar Polarity: The impurity and product have very similar polarities.Try a different solvent system from a different selectivity group.[16] If separation is still difficult, consider preparative HPLC for higher resolution.

Section 5: Chiral Separations – Resolving Enantiomers

When a cyclopropane derivative is chiral, its enantiomers must be separated using specialized techniques, most commonly chiral HPLC or Supercritical Fluid Chromatography (SFC).[9][17]

  • Principle: Chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[10]

  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are highly effective for a wide range of compounds.[11] The selection often involves screening several different columns and mobile phases.

  • Mobile Phase: Chiral separations are typically performed in normal-phase mode (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). The choice of solvent and additives can dramatically impact the separation.[18]

Decision Tree for Chiral Method Development

Caption: Decision-making workflow for developing a chiral HPLC separation method.

Conclusion

The purification of cyclopropane derivatives by column chromatography requires a thoughtful approach that prioritizes the stability of the strained three-membered ring. By carefully selecting a neutral or deactivated stationary phase, optimizing the mobile phase through systematic TLC scouting, and employing mild handling techniques, researchers can successfully isolate these valuable compounds with high purity and yield. For chiral molecules, a systematic screening of chiral stationary phases and mobile phases is essential for achieving enantiomeric resolution. The protocols and guidelines presented here provide a robust framework for navigating the unique challenges associated with this important class of molecules.

References

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. Available at: [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. Available at: [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Royal Society of Chemistry. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions. ACS Publications. Available at: [Link]

  • Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. ACS Publications. Available at: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BÜCHI Labortechnik AG. Available at: [Link]

  • Stability of Cycloalkanes - Angle Strain. YouTube. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Mobile and Stationary Phases in Chromatography Explained. Pharma Now. Available at: [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]

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Method

Application Note: Advanced Distillation Protocols for the Purification of Cyclopropanecarboxylates

Executive Summary Cyclopropanecarboxylates (CPCs), such as methyl and ethyl cyclopropanecarboxylate, are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including broad-spectrum ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropanecarboxylates (CPCs), such as methyl and ethyl cyclopropanecarboxylate, are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including broad-spectrum antibiotics and leukotriene receptor antagonists. Because downstream organometallic or coupling reactions require exceptionally high-purity intermediates, the purification of CPCs is a strict regulatory and chemical necessity.

While chromatographic methods are useful at the discovery scale, distillation remains the industry standard for scalable, high-yield purification. This application note details the physicochemical rationale, impurity profiling, and validated distillation protocols required to isolate cyclopropanecarboxylates with >98% purity.

Physicochemical Framework

The cyclopropane ring is inherently strained (ring strain ~27.5 kcal/mol). While the ester functional group stabilizes the molecule to some degree, subjecting higher molecular weight CPCs to excessive thermal stress (>150 °C) can induce ring-opening side reactions or decarboxylation. Consequently, the choice between atmospheric and vacuum distillation is dictated strictly by the ester's molecular weight and corresponding boiling point.

Table 1: Quantitative Distillation Parameters for Common Cyclopropanecarboxylates

CompoundMolecular FormulaBoiling Point (760 mmHg)Boiling Point (Reduced Pressure)Thermal Stability Profile
Methyl cyclopropanecarboxylate C5H8O2114 – 116 °C 1N/AHigh (Atmospheric viable)
Ethyl cyclopropanecarboxylate C6H10O2129 – 133 °C 2N/AHigh (Atmospheric viable)
tert-Butyl cyclopropanecarboxylate C8H14O2148 – 154 °C ~50 °C (15 mbar)Moderate (Vacuum preferred)
Butyl cyclopropanecarboxylate C8H14O2~175 °C111 – 112 °C (133 mbar) 3Low (Vacuum strictly required)

Mechanistic Insights & Impurity Profiling

A self-validating purification system requires an understanding of the upstream synthesis to predict and eliminate specific impurities:

  • Crotonaldehyde & Crotonic Acid: If the cyclopropanecarboxylic acid was synthesized via the non-catalytic oxidation of cyclopropanecarboxaldehyde, crotonaldehyde is a guaranteed impurity 4. Because crotonaldehyde boils at ~104 °C, it will co-distill with methyl cyclopropanecarboxylate (b.p. 114–116 °C) during simple distillation. Causality: A fractional distillation column with high theoretical plates (e.g., a Vigreux or packed column) is mandatory to separate these closely boiling compounds.

  • Unreacted Acids & Acid Catalysts: Esterifications often utilize sulfuric acid or acidic ion-exchange resins (e.g., Amberlyst-15) 4. If residual acid is heated in the distillation pot, it will catalyze the thermal degradation of the cyclopropane ring. Causality: A pre-distillation basic wash (e.g., 5% aqueous NaHCO₃) is non-negotiable to neutralize the crude mixture [[5]]().

  • Halogenated Byproducts: Synthesis via the cyclization of 4-chlorobutyrates can leave unreacted chlorinated esters in the matrix 1. These require careful monitoring via Gas Chromatography (GC) during fraction collection.

Workflow Visualization

CPC_Distillation N1 Crude Cyclopropanecarboxylate (Contains Alcohols, Acids, Byproducts) N2 Aqueous Basic Wash (5% NaHCO3) Extract & Dry over MgSO4 N1->N2 Neutralize Catalysts N3 Assess Ester Molecular Weight & Thermal Stability N2->N3 N4 Low MW Esters (Methyl, Ethyl) N3->N4 b.p. < 140°C N5 High MW Esters (Butyl, tert-Butyl) N3->N5 b.p. > 140°C N6 Atmospheric Fractional Distillation (760 mmHg) N4->N6 N7 Vacuum Distillation (e.g., 133 mbar) N5->N7 N8 Pure Methyl/Ethyl Ester (>98% GC Purity) N6->N8 Collect at 114-133°C N9 Pure Butyl/Higher Ester (>98% GC Purity) N7->N9 Collect at reduced temp

Figure 1: Decision tree for selecting cyclopropanecarboxylate distillation conditions.

Validated Experimental Protocols

Protocol A: Atmospheric Fractional Distillation of Methyl Cyclopropanecarboxylate

Target: Isolation of methyl cyclopropanecarboxylate from a methanol/crotonaldehyde-rich crude matrix.

  • Pre-treatment (Neutralization): Transfer the crude reaction mixture to a separatory funnel. Wash with an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acid catalysts and unreacted cyclopropanecarboxylic acid 5. Extract the aqueous layer with tert-butyl methyl ether (MTBE) or dichloromethane. Combine organic layers, dry over anhydrous MgSO₄, and filter.

  • Apparatus Assembly: Equip a round-bottom flask with a magnetic stir bar, a vacuum-jacketed Vigreux column (minimum 15 cm to ensure sufficient theoretical plates), a distillation head with a thermometer, a water-cooled condenser, and a multi-neck receiving cow.

  • Solvent & Forerun Removal: Apply heat via a temperature-controlled heating mantle. Initially, collect the solvent and unreacted methanol (b.p. ~65 °C). Continue heating to collect the intermediate forerun (up to 110 °C), which contains trace water and crotonaldehyde impurities.

  • Main Fraction Collection: Once the vapor temperature stabilizes, collect the main fraction strictly between 114 °C and 116 °C at atmospheric pressure [[1]](_).

  • Validation: Submit a 10 µL aliquot of the main fraction for Gas Chromatography (GC-FID) analysis. The protocol is validated when the chromatogram shows a single peak corresponding to >98.0% purity, with chlorine content <10 ppm if synthesized via chlorobutyrate routes 1.

Protocol B: Vacuum Distillation of Butyl Cyclopropanecarboxylate

Target: Isolation of butyl cyclopropanecarboxylate without thermal ring-opening.

  • Pre-treatment: Perform the identical basic wash and drying procedure as described in Protocol A to prevent acid-catalyzed thermal degradation.

  • Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease. Connect the receiving flask to a high-capacity vacuum pump equipped with a liquid nitrogen cold trap to protect the pump from volatile organics.

  • Vacuum Equilibration: Before applying heat, initiate the vacuum pump and allow the system pressure to stabilize at exactly 133 mbar . Causality Note: Establishing the vacuum before heating prevents sudden bumping and ensures the compound never experiences its atmospheric boiling point (~175 °C).

  • Fraction Collection: Gradually increase the mantle temperature. Discard any low-boiling forerun (residual butanol or water). Collect the pure butyl cyclopropanecarboxylate fraction when the vapor temperature reads 111 °C to 112 °C 3.

  • System Shutdown: Remove the heat source, allow the pot to cool to room temperature, and slowly bleed dry nitrogen gas into the system to break the vacuum. This prevents the hot ester from oxidizing upon sudden exposure to atmospheric oxygen.

References

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof Source: Google Patents URL
  • EP0220412A2 - Process for the preparation of pure, chlorine-free cyclopropanecarboxylic-acid esters Source: Google Patents URL
  • EP0220412A2 - Process for the preparation of pure, chlorine-free cyclopropanecarboxylic-acid esters (Butyl Variant)

Sources

Technical Notes & Optimization

Troubleshooting

I. Diagnostic Matrix: Quick Reference for Diastereoselectivity Issues

Welcome to the Reaction Engineering & Catalysis Technical Support Center . This guide is designed for researchers, application scientists, and process chemists troubleshooting suboptimal diastereomeric ratios (dr) in cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Engineering & Catalysis Technical Support Center . This guide is designed for researchers, application scientists, and process chemists troubleshooting suboptimal diastereomeric ratios (dr) in cyclopropanation reactions.

Cyclopropanation is a powerful transformation, but controlling the relative stereochemistry (e.g., trans/cis or endo/exo ratios) requires precise tuning of the transition state. Below, we dissect the causality behind stereochemical leakage across transition-metal carbenoid transfers and zinc-mediated cheletropic reactions, providing self-validating protocols to restore selectivity.

Before diving into specific mechanistic troubleshooting, consult the matrix below to identify the primary causality associated with your specific reaction class.

Reaction ClassTypical SubstratesPrimary Cause of Low drRecommended Corrective Action
Rh(II) Carbenoid Transfer Diazoacetates + AlkenesUnhindered diazo ester; highly flexible transition state.Switch to bulky diazo esters (e.g., BHT diazoacetate) or rigidify the catalyst with carboxamidate ligands[1].
Cu-BOX Catalysis Diazoacetates + Dienes/StyrenesInsufficient catalyst aging time; counterion interference.Age catalyst >2 hours prior to use; ensure non-coordinating counterions (e.g., OTf⁻) are used[2].
Simmons-Smith (Zn) Allylic Amines/AlcoholsCompetitive N-ylide formation; lack of directing group chelation.Utilize Shi's reagent (CF₃CO₂ZnCH₂I) and incorporate a chelating auxiliary (e.g., pseudoephedrine)[3][4].
Pd(II) Nucleopalladation Unactivated AlkenesAmbiphilic ylide mismatch.Tune auxiliary directing groups (e.g., 8-aminoquinoline) to force a rigid 5,5-palladacycle intermediate[5].

II. Frequently Asked Questions & Troubleshooting Guides

Q1: My Copper-bis(oxazoline) (Cu-BOX) catalyzed cyclopropanation yields irreproducible, nearly racemic mixtures with poor trans/cis selectivity. How do I fix this?

Causality & Solution: The issue is almost certainly related to ligand-metal complexation time and counterion selection . In Cu(II) and Cu(I)-BOX systems, the formation of the active square-planar catalyst-substrate complex is kinetically slow. If the reaction is initiated after only a 30-minute catalyst aging time, the system relies on uncomplexed or partially complexed copper species, leading to irreproducible, low-dr results[2].

Furthermore, the counterion profoundly influences the stereoselectivity. Coordinating counterions disrupt the chiral environment. You must use non-coordinating anions like triflate (OTf⁻)[2]. Finally, the steric bulk at the 4-position of the oxazoline ring dictates the trajectory of the incoming alkene; utilizing tert-butyl or phenyl substituents maximizes the trans/cis ratio[2][6].

Q2: I am performing a Rh(II)-catalyzed diazo decomposition, but my trans/cis ratio is stuck near 1:1. How can I force the reaction toward a single diastereomer?

Causality & Solution: Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is highly active but provides a relatively open active site, leading to poor discrimination between the trans and cis transition states when using standard methyl or ethyl diazoacetates[1].

To fix this, you must manipulate steric approach control. Substrate tuning: Use sterically demanding diazo esters (e.g., tert-butyl or 2,6-di-tert-butyl-4-methylphenyl (BHT) diazoacetate). The bulky ester group clashes with the alkene substituents in the cis-forming transition state, heavily favoring the trans-cyclopropane[1][7]. Catalyst tuning: If you require cis-selectivity, recent multivariate optimization studies show that using N-enoxyphthalimides with specific Cp*Rh(III) catalysts can invert the sense of induction. The switch from trans- to cis-diastereoinduction is driven by the flexibility of rhodacyclic intermediates derived from ring-opened phthalimides[8][9].

Q3: I'm performing a Simmons-Smith cyclopropanation on an allylic amine, but the diastereoselectivity is negligible, and yields are low. What went wrong?

Causality & Solution: Unlike allylic alcohols, which readily coordinate zinc to direct the carbenoid syn to the hydroxyl group, allylic tertiary amines often undergo competitive N-ylide formation, destroying diastereoselectivity and stalling the reaction[4].

To troubleshoot this, you must change the zinc carbenoid source. Standard Furukawa conditions (Et₂Zn / CH₂I₂) are insufficiently Lewis acidic to overcome this. Switch to Shi's reagent (CF₃CO₂ZnCH₂I) . The strongly electron-withdrawing trifluoroacetate ligand increases the electrophilicity of the zinc carbenoid, enabling rapid cyclopropanation without the need for a traditional directing group[10]. For absolute diastereocontrol, employ a chelating group like pseudoephedrine in close proximity to the amine, which forms a rigid complex with the zinc reagent, overriding N-ylide formation and delivering the syn-cyclopropane exclusively[3][4].

III. Mechanistic & Troubleshooting Visualizations

Rh_Mechanism A Diazo Precursor + Alkene B Rh(II) Catalyst Binding (N2 Extrusion) A->B C Electrophilic Rh-Carbene Intermediate B->C - N2 D Sterically Unhindered TS (Default Pathway) C->D Standard Ligands (e.g., Rh2(OAc)4) E Sterically Hindered TS (Ligand/Substrate Tuned) C->E Bulky Ligands/Esters or Ring-Opened Phthalimides F Trans-Cyclopropane (Major) D->F G Cis-Cyclopropane (Major) E->G

Rh(II)-catalyzed stereodivergent cyclopropanation mechanistic pathway.

Troubleshooting Start Low Diastereoselectivity (dr) Type Identify Reaction Class Start->Type SS Simmons-Smith (Zn) Type->SS Carbene Metal-Carbene (Rh/Cu) Type->Carbene SS_Fix Check Directing Groups Use Shi's Reagent SS->SS_Fix Cu Cu-BOX Catalysis Carbene->Cu Rh Rh(II) Catalysis Carbene->Rh Carbene_Fix Analyze Ligand Sterics & Counterions Cu_Fix Increase Complexation Time Change Counterion (OTf) Cu->Cu_Fix Rh_Fix Switch to Carboxamidates or Bulky Diazo Esters Rh->Rh_Fix

Decision tree for troubleshooting low diastereoselectivity in cyclopropanation.

IV. Experimental Protocols

Protocol A: Highly Diastereoselective Cu(I)-BOX Catalyzed Cyclopropanation

This protocol is self-validating: the extended aging time ensures complete formation of the active catalytic species, preventing the background racemic/low-dr pathways observed with premature reagent addition[2].

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, add Cu(OTf)₂ (0.05 equiv) and the chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]) (0.06 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a 0.05 M concentration of copper.

  • Critical Aging Step: Stir the deep blue/green solution at room temperature for a minimum of 2 hours . Do not truncate this step; incomplete complexation is the leading cause of low diastereoselectivity.

  • Substrate Addition: Add the alkene substrate (1.0 equiv) to the catalyst solution and adjust the temperature to 0 °C.

  • Diazo Addition: Dissolve the diazo ester (e.g., tert-butyl diazoacetate, 1.2 equiv) in DCM. Using a syringe pump, add this solution dropwise over 2–4 hours. Slow addition minimizes diazo dimerization.

  • Workup: Once N₂ evolution ceases and TLC indicates complete consumption of the diazo compound, filter the mixture through a short pad of silica gel, eluting with Et₂O, and concentrate in vacuo.

Protocol B: Diastereoselective Simmons-Smith Cyclopropanation of Allylic Amines (Shi's Modification)

This protocol utilizes Shi's reagent to bypass N-ylide formation, enabling directed cyclopropanation with high dr[3][4][10].

  • Reagent Preparation: In a flame-dried flask under argon, dissolve diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Ligand Exchange: Slowly add trifluoroacetic acid (CF₃CO₂H, 2.0 equiv) dropwise. Stir for 15 minutes to generate CF₃CO₂ZnEt.

  • Carbenoid Generation: Add diiodomethane (CH₂I₂, 2.0 equiv) dropwise. Stir for an additional 20 minutes at 0 °C to form the active Shi's reagent (CF₃CO₂ZnCH₂I).

  • Substrate Addition: Add a solution of the allylic amine (1.0 equiv, preferably bearing a chelating auxiliary like a pseudoephedrine derivative) in DCM dropwise to the carbenoid solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The strongly electron-withdrawing trifluoroacetate ligand enhances the electrophilicity of the zinc, driving the reaction forward.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with DCM, wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

V. References

  • Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction." Journal of the American Chemical Society, ACS Publications. URL: [Link]

  • Piou, T., et al. "A Stereodivergent Rhodium(III)-Catalyzed Cis-Cyclopropanation Enabled by Multivariate Optimization." Journal of the American Chemical Society, 2018, 140, 9587-9593. URL:[Link]

  • Davies, S. G., et al. "Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates." Chemical Communications, RSC Publishing, 2007, 4029. URL: [Link]

  • Aggarwal, V. K., et al. "Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines." Organic Letters, ACS Publications, 2003. URL: [Link]

  • Tao, F., et al. "Diastereoselective Cyclopropanation of Terminal, Nonconjugated Alkenes with 2-Oxoethylpyridinium Salts via Nucleopalladation." Organic Letters, ACS Publications, 2026. URL:[Link]

  • Organic Chemistry Portal. "Simmons-Smith Reaction." URL: [Link]

  • Singh, P., et al. "C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis." PMC, NIH. URL:[Link]

  • Doyle, M. P., et al. "Dirhodium(II) Carbenes: The Chiral Product Cascade." Sultan Qaboos University Journal For Science. URL: [Link]

  • Itagaki, M., et al. "Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene by Copper Catalysts Bearing New Bisoxazoline Ligands." The Journal of Organic Chemistry, ACS Publications, 2005. URL: [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for Reaction Kinetics

Welcome to the Reaction Engineering and Solvent Optimization Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to resolve kinetic bottlenecks in ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Engineering and Solvent Optimization Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to resolve kinetic bottlenecks in chemical synthesis. By moving beyond trial-and-error and applying quantitative thermodynamic principles, you can systematically select solvents that maximize reaction rates, improve yields, and streamline high-throughput screening (HTS) workflows.

Part 1: Frequently Asked Questions (Theoretical Grounding)

Q1: Why does changing the solvent sometimes accelerate a reaction by orders of magnitude, while in other cases it stalls it completely?

A: The rate of any chemical reaction is dictated by the activation energy ( ΔG‡ )—the energy difference between the ground-state reactants and the transition state (TS). Solvents do not merely act as passive reaction media; they actively stabilize or destabilize these states through differential solvation[1].

The causality of this effect is formalized by the Hughes-Ingold Rules [2]. If the transition state of a reaction has a higher charge density or greater dipole moment than the starting materials (e.g., an SN​1 ionization), a highly polar solvent will solvate and stabilize the TS more effectively than the reactants. This lowers ΔG‡ and accelerates the reaction[1]. Conversely, if the reactants are highly charged but the TS is diffuse (e.g., an SN​2 reaction between an ion and a neutral molecule), a polar solvent will stabilize the ground state more than the TS, thereby increasing the activation energy and slowing the reaction[2].

Q2: We selected a solvent with a high dielectric constant, but our nucleophilic substitution reaction is still sluggish. What went wrong?

A: Dielectric constant ( ε ) is a macroscopic measure of bulk polarity, but it fails to account for specific, microscopic solute-solvent interactions like hydrogen bonding. You are likely experiencing a specific solvation effect where the solvent is deactivating your reagents.

For example, performing an SN​2 reaction with an anionic nucleophile in a protic solvent (like methanol) allows the solvent to form a tight hydrogen-bond network around the nucleophile. This "solvation shell" drastically reduces the nucleophile's reactivity[3]. To resolve this, you must evaluate the solvent's Kamlet-Taft parameters , which deconstruct solvent behavior into three distinct, quantifiable traits based on linear solvation energy relationships (LSER)[4]:

  • α (Hydrogen-bond donating ability): High α solvents (e.g., water, alcohols) will cage anions and slow down nucleophiles[3].

  • β (Hydrogen-bond accepting ability): High β solvents (e.g., DMF, DMSO) solvate cations well, leaving anions "naked" and highly reactive.

  • π∗ (Dipolarity/Polarizability): Measures the ability of the solvent to stabilize a charge or a dipole by virtue of its dielectric effect[4].

Switching from a high- α solvent to a high- β , low- α dipolar aprotic solvent (like DMF) can accelerate nucleophilic reactions by up to a million-fold[5].

Part 2: Troubleshooting Guides

Issue 1: Reaction Kinetics are Sub-Optimal in the Current Solvent System

Symptoms: Low conversion rates, extended reaction times, or high activation energy barriers. Root Cause Analysis: The solvent is either over-stabilizing the ground state reactants or failing to stabilize the transition state. Furthermore, sub-optimal physical parameters (temperature, concentration) may be exacerbating the kinetic barrier[5][].

Resolution Workflow:

  • Analyze the Mechanism: Determine if your rate-determining step creates charge (e.g., neutral reactants charged TS) or disperses charge (e.g., charged reactants dispersed charge TS).

  • Apply Kamlet-Taft Logic: If your reaction features a xanthylium or similar carbocation intermediate, research indicates that the rate constant is heavily dependent on the solvent's hydrogen-bond network[7]. Adjust the α and β parameters of your solvent blend accordingly.

  • Optimize Physical Parameters: Ensure reactant concentrations are maximized to increase the collision frequency per unit time[]. If the solvent's boiling point permits, incrementally increase the temperature to provide the necessary kinetic energy to overcome ΔG‡ [5].

HughesIngold Start Assess Rate-Determining Step CheckCharge Does the Transition State (TS) have a higher charge density than the reactants? Start->CheckCharge PolarSolvent Increase Solvent Polarity (π) (Stabilizes TS, Lowers ΔG‡) CheckCharge->PolarSolvent Yes NonPolarSolvent Decrease Solvent Polarity (π) (Destabilizes Reactants, Lowers ΔG‡) CheckCharge->NonPolarSolvent No

Caption: Logical workflow for solvent polarity selection based on Hughes-Ingold rules.

Issue 2: High-Throughput Solvent Screening (HTS) Yields Inconsistent Data

Symptoms: High variance between replicate wells, high false-positive/false-negative rates during solvent library screening. Root Cause Analysis: Poor assay robustness, often due to edge effects, solvent evaporation, or improper hit validation metrics in the microtiter plates[8].

Resolution Workflow:

  • Implement Quantitative HTS (qHTS): Traditional single-concentration HTS is prone to false positives. Transition to a titration-based qHTS approach, testing solvent/compound mixtures across a 7-point concentration gradient (e.g., 5-fold dilutions) to generate reliable concentration-response curves[9].

  • Validate with the Z'-Factor: Never trust HTS data without statistical validation. Calculate the Z'-factor for your assay plates. A Z'-factor >0.5 indicates a robust assay with excellent separation between positive and negative controls[10].

  • Standardize Plate Geometry: Ensure automated liquid handlers are calibrated for the specific viscosity and surface tension of the solvents being dispensed into 384-well or 1536-well microplates[8][11].

Part 3: Experimental Protocols

Protocol 1: Quantitative High-Throughput Screening (qHTS) for Solvent Optimization

This self-validating protocol utilizes automated robotics to screen reaction kinetics across diverse solvent environments rapidly[9][10].

Step-by-Step Methodology:

  • Library Preparation: Prepare a library of diverse solvents (varying systematically in α , β , and π∗ parameters) in sealed source plates to prevent evaporation[8].

  • Gradient Generation: Using an automated acoustic liquid handler, dispense the solvent library into a 1536-well assay plate, creating a 7-point titration series for each solvent condition to establish concentration-response curves[9].

  • Reagent Addition: Dispense the chemical reactants and internal standards into the assay plate. Include positive controls (known optimal conditions) and negative controls (pure baseline solvent without catalyst) in designated wells[8].

  • Reaction Incubation: Seal the plates and incubate under strictly controlled temperature and pressure conditions[11].

  • High-Sensitivity Readout: Utilize a high-throughput detector (e.g., fluorescence, luminescence, or rapid LC-MS) to quantify product formation[10][11].

  • Data Analysis & Hit Selection: Calculate the Z'-factor for the plate. Extract the kinetic rate constants ( k ) for each well. A "hit" is defined as a solvent condition that increases k by >3σ above the negative control baseline while maintaining a Z' >0.5 [8][10].

HTSWorkflow Prep 1. Library Prep (Solvent Titration) Dispense 2. Auto-Dispense (1536-well plates) Prep->Dispense React 3. Incubation (Controlled Temp) Dispense->React Analyze 4. Optical/MS Readout (Quantify Kinetics) React->Analyze Hit 5. Hit Selection (Z'-factor > 0.5) Analyze->Hit

Caption: Step-by-step workflow for Quantitative High-Throughput Screening (qHTS).

Protocol 2: Empirical Determination of Kamlet-Taft Parameters for Custom Solvents

When developing proprietary solvent blends (e.g., Deep Eutectic Solvents or Solvate Ionic Liquids), you must empirically determine their solvatochromic parameters to predict reaction behavior[4][12].

Step-by-Step Methodology:

  • Dye Preparation: Prepare dilute solutions of three distinct solvatochromic dyes: N,N-diethyl-4-nitroaniline (measures π∗ ), 4-nitroaniline (measures β ), and Reichardt’s dye (measures α )[4].

  • Solvent Solvation: Dissolve a standardized aliquot of each dye independently into the custom solvent blend. Ensure complete dissolution.

  • Spectrophotometric Analysis: Record the maximum UV-visible absorption wavelength ( λmax​ ) for each dye solution[4][12].

  • Parameter Calculation: Convert the λmax​ values into wavenumber ( νmax​ ) and apply standard Linear Solvation Energy Relationship (LSER) equations relative to reference solvents.

  • Validation: Cross-reference the calculated π∗ value against a known standard (e.g., pure water or pure DMF) to ensure spectrophotometer calibration[13].

Part 4: Data Presentation

Table 1: Hughes-Ingold Rules for Solvent Polarity Effects[2]

This table summarizes how solvent polarity impacts reaction rates based on the charge distribution difference between reactants and the transition state (TS).

Reactant Charge StateTransition State (TS) ChargePolarity Change ( Δ Charge)Effect of Increasing Solvent Polarity on Rate
NeutralDipolar / ChargedIncreaseStrong Acceleration (TS stabilized)
Charged (e.g., Ion + Neutral)Dispersed ChargeDecreaseDeceleration (Reactants stabilized)
Charged (e.g., Ion + Ion)Highly Dispersed / NeutralStrong DecreaseStrong Deceleration
Neutral (Non-polar)Neutral (Non-polar)NoneNegligible Effect
Table 2: Kamlet-Taft Parameters of Common Reaction Solvents[4]

Use this matrix to rationally substitute solvents based on specific hydrogen-bonding and polarizability requirements rather than bulk dielectric constant alone.

Solvent α (H-Bond Donor) β (H-Bond Acceptor) π∗ (Polarizability)Primary Application in Kinetics
Water1.170.471.09Highly polar reactions; stabilizes anions.
Methanol0.930.620.60Protic environment; moderate anion caging.
DMF0.000.690.88 SN​2 reactions; solvates cations, leaves anions reactive.
Hexane0.000.00-0.08Non-polar reactions; minimizes solvent-solute interaction.

References

  • A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. Massachusetts Institute of Technology (DSpace@MIT). URL:[Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. URL: [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers. URL:[Link]

  • Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids. ResearchGate. URL:[Link]

  • A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications. PMC (National Institutes of Health). URL:[Link]

  • Reaction Condition Optimization. Creative Biolabs. URL:[Link]

  • Correlating ionic liquid solvent effects with solvent parameters for a reaction that proceeds through a xanthylium intermediate. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • High-throughput screening. Wikipedia. URL:[Link]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PMC (National Institutes of Health). URL:[Link]

  • Kamlet–Taft Parameters of Deep Eutectic Solvents and Their Relationship with Dissolution of Main Lignocellulosic Components. Industrial & Engineering Chemistry Research (ACS Publications). URL:[Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. URL: [Link]

  • Solvatochromic Characterization of Near-Critical Water as a Benign Reaction Medium. Industrial & Engineering Chemistry Research. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Silyl Derivatization in Mass Spectrometry: TMS vs. TBDMS Fragmentation Pathways

Gas chromatography-mass spectrometry (GC-MS) remains the "gold standard" for the metabolic profiling of volatile and semi-volatile small molecules due to its unmatched reproducibility and compound coverage[1]. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Gas chromatography-mass spectrometry (GC-MS) remains the "gold standard" for the metabolic profiling of volatile and semi-volatile small molecules due to its unmatched reproducibility and compound coverage[1]. However, the analysis of polar metabolites—such as amino acids, organic acids, and sugars—requires chemical derivatization to neutralize active hydrogens, reduce boiling points, and increase thermal stability[2]. While silylation is universally employed, the choice of the specific silylating reagent fundamentally alters the mass spectrometric fragmentation pathways. As an application scientist, understanding these thermodynamic mechanisms is critical for dictating whether an assay is optimized for untargeted discovery or targeted absolute quantitation.

Mechanistic Causality in Silyl Fragmentation: TMS vs. TBDMS

When a silylated molecule enters the electron ionization (EI) source (typically at 70 eV), the energy transferred induces highly reproducible, predictable fragmentation[2]. The two most prominent derivatization strategies utilize Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS) groups, which exhibit radically different thermodynamic behaviors under EI conditions.

TMS Fragmentation Logic: Reagents like MSTFA or BSTFA replace active hydrogens with a TMS group, adding 72 Da per functional group. Under EI conditions, TMS derivatives undergo distributed fragmentation, commonly yielding [M-15]⁺ (loss of a methyl radical) and [M-90]⁺ (loss of trimethylsilanol, TMSOH)[3]. Because the expelled methyl leaving group does not provide overwhelming thermodynamic stabilization to the resulting cation, the ion current is distributed across many structural fragments. This rich, complex spectral fingerprint is ideal for untargeted metabolomics and structural elucidation via library matching[1].

TBDMS Fragmentation Logic: Reagents like MTBSTFA add a bulkier TBDMS group, increasing the mass by 114 Da per functional group[4]. The presence of the tert-butyl moiety fundamentally shifts the fragmentation thermodynamics. Upon ionization, the facile cleavage of the C-Si bond expels a stable tert-butyl radical, leaving behind a highly stabilized silicon-centered cation. This dynamic funnels the vast majority of the ion current into a single, highly abundant [M-57]⁺ fragment ion[4]. Because the signal is concentrated into this dominant high-mass peak, TBDMS derivatives offer vastly superior signal-to-noise (S/N) ratios, making them the premier choice for targeted quantitative assays and stable isotope tracing.

G Analyte Target Analyte (e.g., Amino Acid) TMS TMS Derivatization (+72 Da/group) Analyte->TMS MSTFA / BSTFA TBDMS TBDMS Derivatization (+114 Da/group) Analyte->TBDMS MTBSTFA EI_TMS EI-MS Fragmentation (70 eV) TMS->EI_TMS EI_TBDMS EI-MS Fragmentation (70 eV) TBDMS->EI_TBDMS Frag_TMS1 [M - 15]+ Loss of Methyl EI_TMS->Frag_TMS1 Distributed Signal Frag_TMS2 [M - 90]+ Loss of TMSOH EI_TMS->Frag_TMS2 Frag_TBDMS1 [M - 57]+ Loss of tert-Butyl EI_TBDMS->Frag_TBDMS1 Dominant Pathway Frag_TBDMS2 [M - 159]+ Loss of CO-O-TBDMS EI_TBDMS->Frag_TBDMS2

Logical fragmentation pathways of TMS vs. TBDMS derivatives under EI-MS conditions.

Objective Product Comparison: TMS vs. TBDMS Reagents

When engineering a mass spectrometry workflow, the choice between TMS and TBDMS dictates the analytical capabilities of the platform. TBDMS derivatives are significantly more stable against hydrolytic degradation from atmospheric moisture compared to TMS derivatives. However, the bulkiness of the TBDMS group can cause steric hindrance, sometimes resulting in longer elution times and requiring optimized GC temperature ramps[4].

Table 1: Performance Comparison of Silyl Derivatization Reagents

FeatureTrimethylsilyl (TMS)tert-Butyldimethylsilyl (TBDMS)
Primary Reagents MSTFA, BSTFAMTBSTFA
Mass Shift per Group +72 Da+114 Da
Moisture Sensitivity Extremely High (Rapid Hydrolysis)Moderate (Sterically Protected)
Dominant EI-MS Fragments [M-15]⁺, [M-90]⁺[M-57]⁺, [M-159]⁺
Primary Application Untargeted Metabolomics (Rich Spectra)Targeted Quantitation (High S/N)
Chromatographic Impact Moderate increase in retention timeSignificant increase in retention time
Self-Validating Experimental Protocol: Two-Step Silylation Workflow

To ensure robust and reproducible data, derivatization must be executed as a self-validating system. The following protocol utilizes a two-step Methoximation-Silylation approach. Methoximation is critical prior to silylation because it converts reactive aldehyde and ketone groups into stable oximes[5]. This prevents ring-chain tautomerization (e.g., in reducing sugars), locking the molecules in an open-chain conformation and preventing the formation of multiple unwanted stereoisomer peaks that would otherwise ruin chromatographic resolution[5].

Workflow S1 1. Extraction & IS Addition S2 2. Lyophilization (Anhydrous State) S1->S2 S3 3. Methoximation (MeOX, 37°C) S2->S3 S4 4. Silylation (MSTFA/MTBSTFA) S3->S4 S5 5. GC-EI-MS Acquisition S4->S5 S6 6. Deconvolution & Validation S5->S6

Self-validating sample preparation workflow for GC-MS silyl derivatization.

Step-by-Step Methodology:
  • Extraction & Internal Standard Addition: Extract metabolites using cold 60-80% ethanol. Spike in a heavy-isotope internal standard (IS) such as D4-succinic acid or 13C-ribitol[5].

  • Lyophilization: Evaporate the solvent completely using a vacuum concentrator. Causality: Silyl reagents react violently with water. Even trace moisture will hydrolyze the reagent, destroying the assay.

  • Methoximation: Add 20 µL of Methoxyamine hydrochloride (MeOX) in anhydrous pyridine (20 mg/mL). Incubate at 37°C for 90 minutes at 1200 rpm[5]. Causality: Pyridine acts as both a solvent and an acid scavenger for the HCl released during the reaction.

  • Silylation: Add 30 µL of the chosen silylating reagent (MSTFA for TMS, or MTBSTFA for TBDMS). Incubate at 37°C for 30-60 minutes[5].

  • GC-MS Analysis: Inject 1 µL into the GC-MS (e.g., SLB-5ms column) using a split/splitless injector. A starting temperature no higher than 100°C is necessary to maintain resolution, followed by a quick ramp to 360°C to ensure the column is clean for subsequent analyses[4].

System Validation Checkpoints:
  • Moisture Breach Check: Evaluate the chromatogram for excessive polysiloxane background peaks (m/z 207, 281, 355). High abundance indicates reagent hydrolysis due to water contamination.

  • Tautomerization Check: Extract the ion chromatogram for the derivatized standard (e.g., Ribitol). If more than two peaks (syn/anti isomers) are observed, the methoximation step failed, allowing tautomeric equilibrium.

  • Derivatization Efficiency: Monitor the [M-57]⁺ peak of the MTBSTFA-derivatized IS. A variance of >15% across technical replicates indicates inconsistent reaction kinetics or steric hindrance[4].

Quantitative Data: Amino Acid Derivatization Performance

The addition of silyl groups predictably shifts both the molecular weight and the retention time of the analytes. TBDMS derivatives elute later due to their higher molecular weights[4]. Table 2 summarizes the quantitative mass shifts and primary quantitation ions for representative amino acids, demonstrating the distinct mass-to-charge (m/z) targets utilized in GC-MS data deconvolution[6].

Table 2: Characteristic Mass Shifts and Quantitation Ions for Silylated Amino Acids

Amino AcidDerivatizationMW (Underivatized)MW (Derivatized)Characteristic Quantitation Ion (m/z)
Alanine TMS (2 groups)89.1 Da233.4 Da116, 218 [M-15]⁺
Alanine TBDMS (2 groups)89.1 Da317.6 Da260[M-57]⁺
Glycine TMS (2 groups)75.1 Da219.4 Da102, 204[M-15]⁺
Glycine TBDMS (2 groups)75.1 Da303.5 Da246 [M-57]⁺
Conclusion

While advanced techniques like Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance (ESI-FT-ICR-MS/MS) are emerging for the characterization of complex silyl organic compounds[7], GC-EI-MS remains the workhorse for metabolic profiling. By understanding the thermodynamic causality behind TMS and TBDMS fragmentation, researchers can rationally design self-validating workflows that maximize either spectral richness for structural discovery or signal-to-noise ratios for absolute quantitation.

References
  • Machine learning for identification of silylated derivatives from mass spectra. nih.gov.[Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. oup.com.[Link]

  • Fragmentation pathways of O-trimethylsilyl ethers of dihydroxy long-chain bases analysed by linked-scan mass spectrometry. nih.gov.[Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. nih.gov.[Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. thebumblingbiochemist.com.[Link]

  • Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds. mdpi.com.[Link]

  • Derivatization Methods in GC and GC/MS. intechopen.com.[Link]

Sources

Comparative

Assessing the performance of various photocatalysts in cyclopropanation

The synthesis of cyclopropanes—a highly strained, ubiquitous structural motif in pharmaceuticals and natural products—has historically relied on thermal or transition-metal-catalyzed methods such as the Simmons-Smith rea...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of cyclopropanes—a highly strained, ubiquitous structural motif in pharmaceuticals and natural products—has historically relied on thermal or transition-metal-catalyzed methods such as the Simmons-Smith reaction or the decomposition of diazo compounds[1]. However, these classical approaches are plagued by the use of highly toxic, pyrophoric, or explosive reagents (e.g., diazomethane, diethylzinc) and often exhibit poor functional group tolerance[1].

The advent of visible-light photocatalysis has fundamentally disrupted this paradigm. By leveraging single-electron transfer (SET) or energy transfer (EnT) events, modern photocatalysts enable the generation of radical and carbenoid intermediates under exceptionally mild, redox-neutral conditions[2].

This guide provides a comprehensive, data-driven comparison of various photocatalytic systems used in cyclopropanation, detailing their mechanistic pathways, performance metrics, and self-validating experimental protocols.

Mechanistic Paradigms in Photocatalytic Cyclopropanation

To select the appropriate photocatalyst, one must first understand the causality behind the mechanistic pathways they dictate. Photocatalytic cyclopropanation generally proceeds via one of three primary routes:

A. Radical/Polar Crossover (RPAR) Pioneered by Molander and others, this redox-neutral pathway utilizes organic dyes like 4CzIPN[3]. The photocatalyst oxidizes a bifunctional reagent (e.g., an iodomethylsilicate) to generate a carbon-centered radical, which undergoes a Giese-type addition to an alkene. The resulting radical adduct is then reduced by the photocatalyst to a carbanion, which undergoes an intramolecular substitution (3-exo-tet cyclization) to form the cyclopropane[4].

G PC Photocatalyst (Ground State) PC_star Excited PC* PC->PC_star Visible Light PC_red Reduced PC- PC_star->PC_red Electron Transfer Radical Carbon Radical PC_star->Radical SET Oxidation PC_red->PC Ground State Regeneration Anion Carbanion PC_red->Anion Electron Transfer Precursor Radical Precursor (e.g., Silicate) Precursor->Radical Adduct Radical Adduct Radical->Adduct Addition Alkene Alkene Alkene->Adduct Adduct->Anion SET Reduction Product Cyclopropane Anion->Product Intramolecular Substitution

Mechanism of Radical/Polar Crossover (RPAR) Cyclopropanation via Photocatalysis.

B. Radical Carbenoid Formation Transition metal complexes like [Ru(bpy)3]²⁺ can reduce diiodomethane or diazo compounds to generate radical carbenoids (•CH2I). These odd-electron species add to styrenes or Michael acceptors, followed by ring closure[2].

C. Photocatalyst-Free Electron Donor-Acceptor (EDA) Complexes In highly sustainable systems, the substrates themselves (e.g., α-bromonitrostyrenes and an amine base) form a colored EDA complex. This complex absorbs visible light, triggering an intramolecular SET that initiates radical generation and subsequent ring closure without any external photocatalyst[5].

EDA Donor Electron Donor (DIPEA) Complex EDA Complex (Colored) Donor->Complex Acceptor Electron Acceptor (Bromonitrostyrene) Acceptor->Complex Excited Excited EDA* Complex->Excited Visible Light RadicalPair Radical Ion Pair Excited->RadicalPair Intra-complex SET Product Nitrocyclopropane RadicalPair->Product Ring Closure

Photocatalyst-Free Cyclopropanation via Electron Donor-Acceptor (EDA) Complex.

Comparative Analysis of Photocatalysts

The choice of photocatalyst dictates the tolerable substrate scope, the required solvent environment, and the safety profile of the reaction. Table 1 summarizes the performance of leading photocatalytic systems.

Table 1: Performance Metrics of Photocatalytic Cyclopropanation Systems

Catalyst SystemSubstrate ClassCarbene/Radical SourceKey MechanismTypical YieldsOperational Advantages
4CzIPN (Organic Dye)Unactivated Alkenes, StyrenesIodomethylsilicates or Active MethylenesRadical/Polar Crossover (RPAR)75–99%Metal-free; redox-neutral; completely avoids explosive diazo reagents[3][6].
[Ru(bpy)3]²⁺ (Transition Metal)Styrenes, Michael AcceptorsDiiodomethane / Diazo EstersRadical Carbenoid / SET60–85%Broad functional group tolerance; serves as the standard benchmark[2].
Ir(dF(CF3)ppy)2(dtbbpy)⁺ Aliphatic AlkenesAliphatic AldehydesBoryl Radical-Mediated Carbene55–80%Generates nonstabilized carbenes directly from aldehydes, avoiding alkyl diazo hazards[7].
None (EDA Complex)α-BromonitrostyrenesSubstrate-DIPEA ComplexIntramolecular SET50–75%No external photocatalyst required; highly sustainable and cost-effective[5].
Causality in Experimental Design:
  • Solvent Selection: In 4CzIPN-catalyzed RPAR reactions, DMSO is strictly required. As a polar aprotic solvent, DMSO stabilizes the carbanion intermediate generated after the second SET reduction. If a protic solvent were used, premature protonation would occur, yielding a linear Giese adduct rather than the desired cyclopropane[4].

  • Reagent Selection: The shift toward iodomethylsilicates with 4CzIPN is driven by safety and efficiency. The silicate acts as a bifunctional reagent: the silicate moiety is easily oxidized to form the radical, while the iodine acts as a highly efficient leaving group for the final anionic cyclization[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation mechanisms to confirm that the reaction is proceeding via the intended photochemical pathway.

Protocol 1: Metal-Free Redox-Neutral Cyclopropanation via 4CzIPN

This protocol utilizes 4CzIPN to cyclopropanate unactivated alkenes using bench-stable iodomethylsilicates[3].

Self-Validation Mechanism (Light/Dark Cycling): This reaction is a closed-cycle photoredox process, not a radical chain reaction. To validate, subject a control vial to alternating 30-minute intervals of light and dark. The reaction must halt completely in the dark, proving the continuous requirement for the excited photocatalyst (quantum yield ≈ 0.066)[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a stir bar, add the alkene substrate (0.50 mmol, 1.0 equiv), triethylammonium bis(catecholato)iodomethylsilicate (0.75 mmol, 1.5 equiv), and 4CzIPN (0.025 mmol, 5 mol%)[3].

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed DMSO (0.1 M concentration). Causality: Degassing prevents oxygen from quenching the excited triplet state of 4CzIPN.

  • Irradiation: Seal the vial and irradiate with 30 W Blue LEDs (approx. 440 nm) at room temperature for 3 to 18 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature, ruling out thermal background reactions.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine to remove catechol byproducts and DMSO.

  • Purification: Dry the organic layer over MgSO4, concentrate, and purify via silica gel flash chromatography.

Protocol 2: Photocatalyst-Free EDA-Driven Cyclopropanation

This protocol leverages the inherent electron donor-acceptor properties of the substrates to bypass external catalysts[5].

Self-Validation Mechanism (Visual Colorimetry): The starting materials (α-bromonitrostyrene, DIPEA, and benzaldehyde) are colorless or pale yellow. Upon mixing, the immediate formation of a deep, distinct color visually validates the assembly of the EDA complex. If no color change occurs, the complex has not formed, and irradiation will fail[5].

Step-by-Step Methodology:

  • Preparation: To a transparent glass vial, add α-bromonitrostyrene (0.2 mmol, 1.0 equiv) and benzaldehyde (0.4 mmol, 2.0 equiv)[5].

  • Complex Formation: Add anhydrous dichloromethane (2.0 mL) followed by N,N-diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv). Observe the immediate color shift indicating EDA complexation[5].

  • Irradiation: Stir the mixture under visible light irradiation (e.g., compact fluorescent lamp or white LEDs) at room temperature for 12–24 hours under a nitrogen atmosphere.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Directly load the crude residue onto a silica gel column and elute with a hexane/ethyl acetate gradient to isolate the functionalized nitrocyclopropane.

References

  • Electron donor–acceptor complex-driven photocatalyst-free synthesis of nitrocyclopropanes. RSC Advances. 5

  • Photoredox-Catalyzed Cyclopropanation via Ligated Boryl Radical-Mediated Nonstabilized Carbene Formation. Journal of the American Chemical Society. 7

  • Cyclopropanation of Alkenes. Master Organic Chemistry. 1

  • A transition-metal-free & diazo-free styrene cyclopropanation. Chemical Science. 2

  • Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Journal of the American Chemical Society. 3

  • Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes. Organic Letters.4

  • A New Photoredox-Catalyzed Intermolecular Cyclopropanation Reaction. Advances in Engineering. 6

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate

As a Senior Application Scientist, it is understood that cutting-edge research requires not only innovative synthesis but also a rigorous commitment to safety and environmental stewardship. The proper management of chemi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that cutting-edge research requires not only innovative synthesis but also a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed protocol for the safe disposal of methyl 1-(trimethylsilyl)cyclopropanecarboxylate, moving beyond generic advice to offer a framework grounded in the specific chemical nature of the compound. Our goal is to empower researchers with the knowledge to manage this substance responsibly, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Assessment and Chemical Profile

Before any disposal procedure, a thorough understanding of the compound's characteristics is essential. Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is a flammable liquid that is harmful if swallowed and may cause skin and eye irritation.[1][2][3] Its unique structure, featuring both a trimethylsilyl (TMS) group and a cyclopropane ring, dictates its reactivity and, consequently, its disposal requirements.

PropertyValueRationale and Safety Implication
Chemical Formula C8H16O2SiThe presence of silicon and organic components classifies it as an organosilicon compound.
Appearance Colorless Liquid (presumed)Visual inspection is the first step in identifying the material.
Flammability Highly Flammable Liquid and Vapour[3]Critical Hazard. Must be kept away from all ignition sources, including heat, sparks, open flames, and static discharge.[3] Use only non-sparking tools and explosion-proof equipment.[2][4]
Reactivity Susceptible to Hydrolysis[5][6]The trimethylsilyl ester is the most reactive site. Contact with water, acids, or bases will cleave the ester, forming 1-(trimethylsilyl)cyclopropanecarboxylic acid and methanol.[5] This reaction can be rapid.
Toxicity Harmful if swallowed. Causes skin and serious eye irritation.[3]Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).[7]
Stability Cyclopropane ring is stable to hydrolysis.[8][9]While the ester is reactive, the core cyclopropane structure is robust under typical laboratory conditions and will not readily open.[9]

Personal Protective Equipment (PPE) is Non-Negotiable:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[7]

  • Body Protection: A flame-resistant laboratory coat must be worn.[10]

  • Work Area: All handling and disposal activities must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain potential splashes or vapors.[7]

Core Principles of Disposal: Segregation and Containment

The fundamental principle for disposing of methyl 1-(trimethylsilyl)cyclopropanecarboxylate is strict segregation. Due to its reactivity, it must not be treated as a general organic solvent waste.

  • NEVER Pour Down the Drain: Organosilicon compounds should never be disposed of via the sanitary sewer system.[11] The potential for hydrolysis and the aquatic toxicity of the compound and its byproducts prohibit this practice.[3]

  • Segregate at the Source: Designate a specific, clearly labeled waste container for methyl 1-(trimethylsilyl)cyclopropanecarboxylate and materials contaminated with it. Mixing with other waste streams can lead to dangerous and unpredictable chemical reactions.[12]

  • Waste Minimization: The most effective disposal strategy begins with generating less waste. Plan experiments to use the minimum amount of material necessary.[13]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing waste from the point of generation to its final collection. The process ensures safety, compliance, and proper documentation.

Experimental Protocol for Waste Management:
  • Container Selection:

    • Use only a designated, chemically compatible waste container, preferably a high-density polyethylene (HDPE) or glass bottle.[13][14]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, vapor-tight screw cap.[12][15]

    • The container must be stored in a well-ventilated area, away from heat and ignition sources, and within secondary containment to manage potential leaks.[4][12]

  • Waste Collection and Segregation:

    • Liquid Waste: Carefully decant pure, unreacted methyl 1-(trimethylsilyl)cyclopropanecarboxylate or solutions where it is the primary component into the designated liquid waste container. Do not fill the container beyond 80% capacity to allow for vapor expansion.[15]

    • Solid Waste: Collect any materials grossly contaminated with the compound, such as weighing papers, pipette tips, or contaminated gloves, in a separate, sealed, and clearly labeled solid hazardous waste container.[7] Do not place sharp objects in soft containers.

    • Aqueous Waste: Do not mix aqueous waste with the primary organic waste stream due to the high potential for hydrolysis.[5] If an aqueous layer from a workup contains trace amounts of the compound, it should be collected in a separate "Hazardous Aqueous Waste" container.

  • Labeling:

    • Proper labeling is a critical safety and regulatory requirement.[13] As soon as the first drop of waste is added, the container must be labeled.

    • The label must include:

      • The words "Hazardous Waste".[16]

      • The full chemical name: "Methyl 1-(trimethylsilyl)cyclopropanecarboxylate".

      • The primary hazards: "Flammable Liquid", "Irritant".

      • The approximate concentration and other components if in a solution.

      • The accumulation start date.

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]

    • Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[7] Do not allow waste to accumulate beyond regulated time or volume limits.[13][17]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste related to methyl 1-(trimethylsilyl)cyclopropanecarboxylate.

DisposalWorkflow Disposal Decision Workflow for Methyl 1-(trimethylsilyl)cyclopropanecarboxylate cluster_generation Point of Waste Generation cluster_characterization Waste Characterization cluster_containers Segregation & Containment cluster_final Final Steps WasteGen Waste Generated IsLiquid Is it liquid? WasteGen->IsLiquid IsSolid Is it solid? IsLiquid->IsSolid No LiquidWaste Collect in labeled 'Flammable Organosilicon Waste' container (non-halogenated). IsLiquid->LiquidWaste Yes SolidWaste Collect in labeled 'Contaminated Solid Waste' container. IsSolid->SolidWaste Yes (e.g., gloves, paper) DeconWaste Collect in labeled 'Contaminated Solid Waste' container. IsSolid->DeconWaste No (Decontamination Debris) Store Store in Satellite Accumulation Area (SAA) with secondary containment. LiquidWaste->Store SolidWaste->Store DeconWaste->Store EHS Request pickup by Environmental Health & Safety (EHS). Store->EHS

Caption: Disposal workflow for Methyl 1-(trimethylsilyl)cyclopropanecarboxylate.

Managing Incompatible Waste Streams

Mixing incompatible chemicals is one of the most significant risks in a laboratory. The following materials must be strictly segregated from methyl 1-(trimethylsilyl)cyclopropanecarboxylate waste.

Incompatible MaterialHazardRationale
Strong Acids Violent Reaction, Gas EvolutionAcids will catalyze the rapid hydrolysis of the silyl ester, potentially leading to pressure buildup and container rupture.[5][18]
Strong Bases Violent Reaction, Gas EvolutionBases (e.g., NaOH, KOH) also catalyze rapid hydrolysis (saponification), which can be exothermic and vigorous.[18][19]
Strong Oxidizing Agents Fire and ExplosionThe organic components of the molecule can react violently with strong oxidizers (e.g., nitric acid, perchlorates), posing a significant fire and explosion risk.[1]
Aqueous Solutions Hydrolysis, Pressure BuildupAs previously stated, water will hydrolyze the compound.[5] While less violent than acid/base catalysis, it can still lead to pressure changes in a sealed container over time.
Halogenated Solvents Complicates DisposalMixing non-halogenated waste with halogenated waste (e.g., dichloromethane, chloroform) significantly increases the cost and complexity of disposal.[14][16]

Emergency Procedures for Spills

In the event of a spill, a calm and systematic response is crucial for safety.

  • Alert Personnel and Evacuate: Immediately alert others in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[4][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials for disposal as hazardous solid waste.[7]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting protocols.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of methyl 1-(trimethylsilyl)cyclopropanecarboxylate, upholding the principles of laboratory safety and environmental responsibility.

References

  • Synergy Recycling. (n.d.). Cyclopropane Disposal.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Methyl cyclopropanecarboxylate.
  • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • Google Patents. (n.d.). US6013821A - Removal of silylated compounds from solvent and gas waste streams.
  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
  • Fisher Scientific. (2009, September 22). Methyl cyclopropanecarboxylate - SAFETY DATA SHEET.
  • Benchchem. (2025). Essential Procedures for the Safe Disposal of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol.
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. (2007, December 3). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.
  • Silicones Europe. (n.d.). SAFE HANDLING OF SiH PRODUCTS.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET: Methyl 1-hydroxy-1-cyclopropane carboxylate.
  • Thieme. (n.d.). Product Subclass 14: Silyl Esters.
  • Benchchem. (2025). A Comparative Analysis of the Reactivity of Methyl Cyclopropanecarboxylate.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Canadian Science Publishing. (n.d.). P.M.R. Spectroscopy of Trimethylsilyl Derivatives of Hydroxy Acids.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • NOAA. (n.d.). CYCLOPROPANE | CAMEO Chemicals.
  • ResearchGate. (n.d.). Techniques for Silylation.
  • Jehbco Silicones. (2019, May 29). Eliminating Volatile Organic Compounds.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • ChemicalBook. (2026, January 3). methylcyclopropane - Safety Data Sheet.
  • Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • NUS Chemistry. (n.d.). Disposal of Waste Solvents.
  • ResearchGate. (2013, May 25). Organic solvents disposal strategies?.
  • Google Patents. (n.d.). CA1127658A - Esters of cyclopropane carboxylic acid derivatives and process for their preparation.
  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Global Silicones Council. (2016, July). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cornell University, EHS. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
  • MDPI. (2023, May 14). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy.
  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions.
  • UNT Dallas. (2025, July 1). Chemical Disposal Guidelines Department of Natural Sciences.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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